n-(Pyrimidin-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(10)9-6-7-3-2-4-8-6/h2-4H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHWKNEQBGLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297888 | |
| Record name | n-(pyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-88-8 | |
| Record name | 13053-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(pyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamidopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Pyrimidin-2-yl)acetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
N-(Pyrimidin-2-yl)acetamide is a heterocyclic compound featuring a pyrimidine ring linked to an acetamide group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine core in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. While experimental data for this specific molecule is limited in publicly available literature, this guide compiles available information and provides predicted data based on analogous structures to serve as a valuable resource for researchers. The document covers physicochemical properties, spectroscopic data, a proposed synthesis protocol, and potential biological activities, with a focus on data presentation in structured tables and detailed experimental methodologies.
Introduction
The pyrimidine scaffold is a fundamental building block in numerous biologically important molecules, including nucleic acids and various therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1]. The incorporation of an acetamide group to the pyrimidine ring, as seen in this compound, offers a versatile platform for further chemical modifications and the exploration of novel therapeutic agents. This guide aims to consolidate the current knowledge on this compound, providing a foundation for future research and development in this area.
Chemical Structure and Properties
This compound possesses a molecular formula of C₆H₇N₃O and a molecular weight of 137.14 g/mol [2]. The structure consists of an acetamide group attached to the C2 position of a pyrimidine ring.
Physicochemical Properties
| Property | Value | Source/Prediction |
| CAS Number | 13053-88-8 | [2] |
| Molecular Formula | C₆H₇N₃O | [2] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | White to yellow solid (Predicted) | [2] |
| Melting Point | 110-115 °C (for 2-chloro-N-pyridin-2-yl-acetamide) | Predicted based on analogous structures |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in polar protic solvents like ethanol and methanol, moderately soluble in polar aprotic solvents like dichloromethane and ethyl acetate, and slightly to sparingly soluble in water. | Predicted based on structural analysis |
| pKa | Not available | - |
| LogP | Not available | - |
Structural Features
The pyrimidine ring provides two hydrogen-bond acceptors at the N1 and N3 positions, which can be crucial for interactions with biological targets[3]. The acetamide group contributes both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The overall planarity and electronic properties of the molecule can be influenced by the interaction between the pyrimidine ring and the acetamide substituent.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following sections provide predicted spectroscopic data based on the analysis of similar compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data can be inferred from related aminopyrimidine and acetamide structures. A suitable solvent for NMR analysis would be deuterated dimethyl sulfoxide (DMSO-d₆)[4].
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10.5 | s (broad) | -NH (acetamide) |
| ~8.7 | d | H-4, H-6 (pyrimidine) |
| ~7.2 | t | H-5 (pyrimidine) |
| ~2.2 | s | -CH₃ (acetamide) |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~169 | C=O (acetamide) |
| ~158 | C-2 (pyrimidine) |
| ~157 | C-4, C-6 (pyrimidine) |
| ~118 | C-5 (pyrimidine) |
| ~24 | -CH₃ (acetamide) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3250-3350 | N-H stretch | Amide |
| ~3050-3150 | C-H stretch | Aromatic (pyrimidine) |
| ~2850-2950 | C-H stretch | Aliphatic (-CH₃) |
| ~1670-1690 | C=O stretch | Amide I |
| ~1550-1600 | N-H bend, C=N stretch | Amide II, Pyrimidine ring |
| ~1400-1500 | C=C stretch | Pyrimidine ring |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 137. The fragmentation pattern would likely involve the loss of the acetyl group and subsequent fragmentation of the pyrimidine ring.
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Description |
| 137 | [C₆H₇N₃O]⁺ | Molecular Ion (M⁺) |
| 95 | [C₄H₅N₃]⁺ | Loss of ketene (CH₂=C=O) |
| 79 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the acylation of 2-aminopyrimidine with an acetylating agent such as acetyl chloride or acetic anhydride. The following is a proposed experimental protocol based on general acylation procedures.
Materials:
-
2-Aminopyrimidine
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-aminopyrimidine (1.0 equivalent) and a base (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the acetylating agent (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
DOT Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube[4].
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Biological Activity and Potential Applications
While specific biological studies on this compound are scarce, the broader class of aminopyrimidine acetamide derivatives has shown significant potential in drug discovery[1].
Anticancer and Kinase Inhibitory Activity
Aminopyrimidine derivatives are well-known as protein kinase inhibitors. They can act as ATP-competitive inhibitors by binding to the ATP-binding site of kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This makes them attractive candidates for the development of anticancer agents[1].
DOT Diagram of a Generic Kinase Inhibition Pathway:
Caption: Simplified pathway of kinase inhibition by a pyrimidine-based compound.
Other Potential Activities
Derivatives of pyrimidine acetamides have also been investigated for their antimicrobial, anti-inflammatory, and antiviral activities, suggesting that this compound could serve as a valuable scaffold for developing agents targeting these therapeutic areas[1].
Conclusion
This compound is a heterocyclic compound with a structure that holds considerable promise for medicinal chemistry and drug discovery. While comprehensive experimental data for this specific molecule is currently limited, this technical guide provides a consolidated overview of its predicted chemical properties, spectroscopic characteristics, and a viable synthetic approach based on established chemical principles and data from analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, facilitating further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Future experimental work is necessary to validate the predicted data and to fully explore the therapeutic potential of this compound.
References
An In-depth Technical Guide to the Synthesis of N-(Pyrimidin-2-yl)acetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for N-(pyrimidin-2-yl)acetamide and its derivatives. The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its ability to mimic purines and pyrimidines found in nucleic acids.[1] This allows molecules containing this scaffold to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Marketed drugs such as Imatinib and Palbociclib feature the 2-aminopyrimidine core, underscoring its therapeutic significance.[1][4] This document details established synthetic protocols, presents quantitative data in a comparative format, and illustrates key experimental workflows and relationships.
Synthesis of the Core Molecule: this compound
The most direct route to the parent compound, this compound, is the N-acetylation of 2-aminopyrimidine. This reaction typically employs an acetylating agent like acetic anhydride. The process involves the nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on a carbonyl carbon of the acetylating agent.[5]
Experimental Protocol: N-Acetylation of 2-Aminopyrimidine
This protocol is adapted from established methods for the acetylation of similar amino-heterocycles.[5][6]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, suspend 2-aminopyrimidine (1.0 equivalent) in acetic anhydride.
-
Reaction : Stir the mixture. An exothermic reaction may occur. Maintain the temperature below 60°C. The reaction progress can be monitored using thin-layer chromatography (TLC).[5] A study on the acetylation of 2-aminopyrimidine and its methylated analogs showed that the reaction can produce both mono- and diacetylated products.[6]
-
Work-up : Upon completion, pour the reaction mixture into ice water to quench the excess acetic anhydride.[5]
-
Extraction : Neutralize the aqueous mixture carefully with a suitable base (e.g., sodium bicarbonate solution) and extract the product with a solvent such as ethyl acetate. Combine the organic layers.[5]
-
Purification and Isolation : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[5][6]
Data Presentation: Acetylation of Aminopyrimidines
The following table summarizes representative data for the acetylation of various aminopyrimidines, highlighting the potential for both mono- and di-acetylation.
| Starting Material | Acetylating Agent | Product(s) | Yield (%) | Melting Point (°C) | Reference |
| 2-Aminopyrimidine | Acetic Anhydride | 2-Acetamidopyrimidine | 19% | 145-145.5 | [6] |
| 2-Diacetamidopyrimidine | 48.6% | ~75 | [6] | ||
| 2-Amino-4-methylpyrimidine | Acetic Anhydride | 2-Acetamido-4-methylpyrimidine | ~21-23% | 151-152 | [6] |
| 2-Diacetamido-4-methylpyrimidine | ~63-67% | 93-95 | [6] |
Visualization: N-Acetylation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
N-(Pyrimidin-2-yl)acetamide: A Technical Guide for Researchers
CAS Number: 13053-88-8
This technical guide provides a comprehensive overview of N-(Pyrimidin-2-yl)acetamide, a heterocyclic organic compound incorporating a pyrimidine ring, a key pharmacophore in numerous biologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's properties, synthesis, and potential applications. The pyrimidine scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents, including kinase inhibitors.[1][2][3]
Compound Identification and Physicochemical Properties
This compound, also known as 2-acetylaminopyrimidine, is a solid, white to yellow substance at room temperature.[4] It is essential to store the compound in a dry, sealed container.[4]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 13053-88-8 | [5] |
| Molecular Formula | C₆H₇N₃O | [4] |
| Molecular Weight | 137.14 g/mol | [4][6] |
| Synonyms | 2-acetylaminopyrimidine, Acetamide, N-2-pyrimidinyl- | [4] |
| Appearance | White to yellow solid | [4] |
| Purity | ≥97% or 98% (supplier dependent) | [5][6][7] |
| Storage | Room temperature, sealed in dry conditions | [4][6] |
| Isomeric SMILES | CC(=O)NC1=NC=CC=N1 | [7] |
Synthesis and Characterization
Representative Experimental Protocol: N-acylation of 2-Aminopyrimidine
Objective: To synthesize this compound via the acylation of 2-aminopyrimidine.
Materials:
-
2-aminopyrimidine
-
Acetic anhydride or Acetyl chloride
-
A suitable aprotic solvent (e.g., anhydrous dioxane, acetonitrile, or dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine or pyridine, if using acetyl chloride)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography or appropriate recrystallization solvents)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyrimidine (1 equivalent) in the chosen aprotic solvent.
-
Reagent Addition:
-
Using Acetic Anhydride: Slowly add acetic anhydride (1.0-1.2 equivalents) to the stirred solution at room temperature.
-
Using Acetyl Chloride: Cool the solution in an ice bath and slowly add acetyl chloride (1.0-1.2 equivalents) and a non-nucleophilic base (1.1-1.5 equivalents) to the stirred solution.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the reaction mixture can be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.
Synthesis Workflow Diagram
Biological Activity and Potential Applications
Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, the pyrimidine nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.[1]
Potential Therapeutic Areas:
-
Anticancer: Pyrimidine derivatives are key components of several anticancer drugs, including kinase inhibitors.[2][3]
-
Antimicrobial: The pyrimidine scaffold has been explored for the development of antibacterial, antifungal, and antiviral agents.[1][10]
-
Anti-inflammatory: Certain pyrimidine derivatives have shown anti-inflammatory properties.[1]
-
CNS Disorders: The pyrimidine core is also found in molecules targeting the central nervous system.
Given the prevalence of the pyrimidine moiety in kinase inhibitors, a logical first step in evaluating the biological activity of this compound would be to screen it against a panel of protein kinases.
Proposed Initial Biological Screening Workflow
The following diagram outlines a general workflow for the initial biological evaluation of this compound, focusing on its potential as a kinase inhibitor.
Signaling Pathways
As there is no direct evidence of this compound modulating specific signaling pathways, we can infer potential targets based on the known activities of structurally related pyrimidine derivatives. A significant number of pyrimidine-based compounds function as inhibitors of protein kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, differentiation, and survival.
The diagram below illustrates the general mechanism of action for a pyrimidine-based kinase inhibitor. These inhibitors typically compete with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking the signal transduction pathway.
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[11][12] Work should be conducted in a well-ventilated area or a fume hood.[11][12]
Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[7]
Conclusion
This compound is a readily available chemical building block with significant potential for use in drug discovery and medicinal chemistry. Its pyrimidine core is a highly valued scaffold in the development of therapeutic agents, particularly kinase inhibitors. While specific biological data for this compound is not yet widely published, this technical guide provides a foundation for researchers to undertake further investigation into its synthesis, characterization, and biological evaluation. The provided representative protocols and workflows offer a starting point for exploring the potential of this compound in various therapeutic areas.
References
- 1. Synthesis, biological evaluation, and In silico molecular docking of N-(4-(4-substitutedphenyl)-6-(substituted aryl) pyrimidin-2-yl)-2-(2-isonicotinoyl hydrazinyl) acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 13053-88-8 CAS MSDS (Acetamide, N-2-pyrimidinyl- (8CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 13053-88-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. cenmed.com [cenmed.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. htpchem.com [htpchem.com]
- 12. hmdb.ca [hmdb.ca]
The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring system is crucial for life itself. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key signaling pathways and workflows.
Anticancer Activity
Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in cell proliferation to the induction of apoptosis.
Mechanism of Action: Kinase Inhibition
A prominent mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive therapeutic target. Several pyrimidine-based EGFR inhibitors have been developed, with some achieving clinical success.
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[2] Dysregulation of CDK activity is a common event in cancer, leading to uncontrolled cell division. Pyrimidine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.
Logical Relationship: CDK Inhibition and Cell Cycle Arrest
Caption: Inhibition of CDK/Cyclin complexes by pyrimidine derivatives leads to cell cycle arrest.
Quantitative Data: Anticancer Activity
The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Derivative Example | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 9k | Not specified | A549 (Lung) | 2.14 | [3] |
| HCT-116 (Colon) | 3.59 | [3] | |||
| PC-3 (Prostate) | 5.52 | [3] | |||
| MCF-7 (Breast) | 3.69 | [3] | |||
| Thieno[2,3-d]pyrimidines | Compound VIb | PI3Kβ/γ | T-47D (Breast) | >90% inhibition at 10µM | [4] |
| Pyrazolo[3,4-d]pyrimidines | Compound 16 | EGFR | MDA-MB-468 | 0.034 | [5] |
Experimental Protocols
This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives, a class of compounds that has shown significant anticancer activity.[3]
Experimental Workflow: Synthesis of 2,4-Diaminopyrimidines
Caption: General workflow for the synthesis of 2,4-diaminopyrimidine derivatives.
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add the substituted guanidine hydrochloride and stir for 30 minutes at room temperature.
-
Add the appropriate β-ketoester dropwise to the reaction mixture.
-
Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,4-diaminopyrimidine derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[1][6][7]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.
Mechanism of Action
The antimicrobial mechanisms of pyrimidine derivatives are varied and can include the inhibition of essential enzymes in microbial metabolic pathways. One notable target is the FtsZ protein, a key component of the bacterial cell division machinery.
Logical Relationship: FtsZ Inhibition
Caption: Inhibition of FtsZ polymerization by pyrimidine derivatives disrupts bacterial cell division.
Quantitative Data: Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidines | Compound 8i | Bacillus subtilis | 6.25 | [8] |
| Staphylococcus aureus | 6.25 | [8] | ||
| Escherichia coli | 12.5 | [8] | ||
| Klebsiella pneumoniae | 12.5 | [8] | ||
| Candida albicans | 6.25 | [8] | ||
| Aspergillus flavus | 12.5 | [8] | ||
| Pyrido[2,3-d]pyrimidines | Compound 9d | Staphylococcus aureus | 4-10 (µmol/L) | [9] |
| Bacillus subtilis | 4-10 (µmol/L) | [9] | ||
| Chlamydia pneumonia | 4-10 (µmol/L) | [9] |
Experimental Protocols
This protocol outlines a general method for the synthesis of thieno[2,3-d]pyrimidines, a class of pyrimidine derivatives with notable antimicrobial properties.[10]
Procedure:
-
A mixture of an appropriate 2-amino-3-cyanothiophene, an aldehyde, and ammonium acetate in a suitable solvent (e.g., acetic acid) is heated under reflux for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol), and dried.
-
The crude product can be further purified by recrystallization.
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.[11]
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Perform serial two-fold dilutions of the pyrimidine derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Activity
Pyrimidine derivatives, particularly nucleoside analogs, have a long history as antiviral agents. Their structural similarity to natural nucleosides allows them to interfere with viral replication processes.
Mechanism of Action
Many antiviral pyrimidine derivatives act as inhibitors of viral polymerases (DNA or RNA polymerases) or reverse transcriptase. After being phosphorylated within the host cell, they are incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.
Quantitative Data: Antiviral Activity
The antiviral efficacy is often measured as the 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%.
| Compound Class | Derivative Example | Virus | EC50 (nM) | Reference |
| Pyrimidine NNRTI | Compound 48 | HIV-1 (Wild Type) | 3.43 - 11.8 | [10] |
| HIV-1 (RES056 mutant) | <50 | [10] |
Experimental Protocols
The plaque reduction assay is a standard method to determine the ability of a compound to inhibit the replication of a plaque-forming virus.[12][13][14][15]
Procedure:
-
Cell Monolayer: Seed a confluent monolayer of host cells in 6-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus.
-
Compound Treatment: After viral adsorption, remove the virus inoculum and add an overlay medium containing serial dilutions of the pyrimidine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize the plaques (areas of cell death).
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The EC50 is the concentration that reduces the plaque number by 50%.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some showing potent activity.
Mechanism of Action
A primary mechanism of anti-inflammatory action for many compounds, including some pyrimidine derivatives, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced paw edema assay, where the percentage of edema inhibition is measured.
| Compound Class | Derivative Example | Assay | % Inhibition | Reference |
| Pyrido[2,3-d]pyrimidines | Indomethacin (Standard) | Carrageenan-induced paw edema | 100 | |
| Compound 1 | Carrageenan-induced paw edema | 60% at 10 mg/kg | ||
| Compound X (designed) | Carrageenan-induced paw edema | 109% (relative to Indomethacin) |
Experimental Protocols
This protocol describes a one-step synthesis for pyrido[2,3-d]pyrimidine-1,4-diones, which have shown anti-inflammatory potential.[16]
Procedure:
-
A mixture of a 6-aminouracil derivative and an appropriate α,β-unsaturated carbonyl compound in a high-boiling solvent (e.g., diphenyl ether) is heated at reflux.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent (e.g., hexane).
-
The solid is filtered, washed, and purified by recrystallization.
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Grouping: Fasted rats are divided into control, standard (e.g., treated with indomethacin), and test groups (treated with pyrimidine derivatives).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
The pyrimidine scaffold continues to be a privileged structure in drug discovery, yielding a remarkable diversity of biologically active compounds. The examples and protocols presented in this guide highlight the significant potential of pyrimidine derivatives as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The continued exploration of this versatile heterocyclic system, aided by rational drug design and efficient synthetic methodologies, promises the development of new and improved therapies for a wide range of human diseases. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. longdom.org [longdom.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of N-(Pyrimidin-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Pyrimidin-2-yl)acetamide is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide array of biological activities, serving as privileged scaffolds in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the known chemical identifiers and physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide also incorporates predicted values and data from structurally related analogs to offer a broader understanding. All quantitative data is summarized for clarity, and a general, plausible experimental protocol for its synthesis and characterization is provided based on standard chemical methodologies for analogous compounds.
Chemical Structure and Identifiers
The molecular structure of this compound consists of an acetamide group (-NHCOCH₃) attached to the C2 position of a pyrimidine ring.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Acetylaminopyrimidine, Acetamide, N-2-pyrimidinyl- | [3] |
| CAS Number | 13053-88-8 | [4][5][6] |
| Molecular Formula | C₆H₇N₃O | [3][5][6] |
| Molecular Weight | 137.14 g/mol | [5][6] |
| SMILES | CC(=O)NC1=NC=CC=N1 | [3][7] |
| MDL Number | MFCD00160511 |[4][6] |
Physicochemical Properties
Comprehensive experimental data for the physicochemical properties of this compound are limited. The following table includes available information and predicted values based on its structure and data from similar compounds.
Table 2: Physicochemical Properties
| Property | Value / Description | Reference(s) / Notes |
|---|---|---|
| Appearance | White to yellow solid | |
| Melting Point | Data not available | For the related N-(pyridin-4-yl)acetamide, the melting point is 148 °C.[8] |
| Boiling Point | Data not available | The predicted boiling point for the related 2-chloro-N-pyridin-2-yl-acetamide is 378.1±22.0 °C.[9] |
| Solubility | Data not available | The pyrimidine and acetamide moieties are capable of hydrogen bonding, suggesting potential solubility in polar solvents.[10] |
| pKa | Data not available | The pKa of the parent pyrimidine is 1.3.[11] A predicted pKa for the structurally similar N-(2-Aminopyrimidin-4-yl)acetamide is 12.29 ± 0.70.[12] |
| logP | Data not available | A calculated LogP for the related N-(Pyrimidin-5-yl)acetamide is 1.08, indicating moderate lipophilicity.[10] |
| Storage | Store sealed in a dry place at room temperature. |[5] |
Experimental Protocols
General Synthesis
Reaction Scheme: 2-Aminopyrimidine + Acetylating Agent (e.g., Acetic Anhydride) → this compound
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 equivalent) in a suitable solvent, such as dichloromethane or acetonitrile.
-
Acylation: Cool the solution in an ice bath. Slowly add an acetylating agent, such as acetic anhydride or acetyl chloride (1.1 equivalents), dropwise while stirring. A base, like triethylamine or pyridine, may be added to neutralize the acidic byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[12]
-
Characterization: The identity and purity of the final product would be confirmed using standard spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12]
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. mdpi.com [mdpi.com]
- 3. 2-乙酰氨嘧啶 | this compound | 13053-88-8 - 乐研试剂 [leyan.com]
- 4. 13053-88-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. cenmed.com [cenmed.com]
- 8. echemi.com [echemi.com]
- 9. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]
- 10. Buy N-(Pyrimidin-5-ylmethyl)acetamide | 1588441-38-6 [smolecule.com]
- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
n-(Pyrimidin-2-yl)acetamide mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of N-(Pyrimidin-2-yl)acetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a key pharmacophore in a variety of biologically active compounds. While the specific mechanism of action for the parent compound, this compound, is not extensively documented in publicly available literature, its derivatives have been shown to exhibit significant therapeutic potential through diverse mechanisms. This technical guide consolidates the current understanding of the primary mechanisms of action associated with this compound derivatives, focusing on two well-documented areas: antibacterial activity via inhibition of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) and anticancer activity through the induction of cytotoxicity. This document provides a comprehensive overview of the signaling pathways, quantitative data on biological activity, and detailed experimental protocols for key assays.
Introduction to the this compound Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically important molecules, including nucleic acids and various therapeutic agents.[1] The linkage of a pyrimidine ring to an acetamide group creates the this compound core, a versatile scaffold for the development of novel drugs.[2] This scaffold has been incorporated into molecules demonstrating a wide array of pharmacological activities, including but not limited to, antibacterial, antifungal, antiviral, and anticancer effects.[1][2] The focus of this guide is to provide a detailed examination of the molecular mechanisms through which derivatives of this scaffold exert their therapeutic effects.
Antibacterial Mechanism of Action: Inhibition of DapE
A significant antibacterial strategy for this compound derivatives involves the inhibition of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).[3]
The Role of DapE in Bacterial Lysine Biosynthesis
DapE is a metalloenzyme that plays a critical role in the succinylase pathway of lysine biosynthesis in most bacteria.[2][3][4] This pathway is essential for the production of L-lysine, a vital component of proteins, and meso-diaminopimelate (m-DAP), a key constituent of the peptidoglycan cell wall in Gram-negative bacteria.[3][4] The DapE enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to L,L-diaminopimelic acid (L,L-DAP) and succinate.[3][5]
Crucially, the lysine biosynthesis pathway, and specifically the DapE enzyme, are absent in mammals, who obtain lysine through their diet.[2][4] This makes DapE an attractive target for the development of selective antibacterial agents with a potentially high therapeutic index.[2][4] Genetic deletion of the dapE gene has been shown to be lethal for several bacterial species, further highlighting its essentiality for bacterial survival.[3][6]
Quantitative Data: DapE Inhibition
A study on pyrazole-based inhibitors of DapE from Haemophilus influenzae identified a derivative of this compound as a potent inhibitor.
| Compound | Target | IC₅₀ (µM) |
| 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-(pyrimidin-2-yl)acetamide | H. influenzae DapE | 17.9 ± 8.0[3] |
Experimental Protocol: DapE Inhibition Assay (Ninhydrin-Based)
The inhibitory activity of this compound derivatives against DapE can be determined using a ninhydrin-based spectrophotometric assay.[1]
Objective: To measure the enzymatic activity of DapE by detecting the formation of a primary amine product from a modified substrate and to determine the IC₅₀ value of an inhibitor.
Materials:
-
Purified DapE enzyme
-
N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid (N⁶-methyl-L,L-SDAP) as substrate
-
HEPES buffer (50 mM, pH 7.5)
-
Ninhydrin solution (2% in DMSO/lithium acetate buffer, pH 5.2)
-
Test inhibitor compound (e.g., this compound derivative) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing 25 nM DapE enzyme in HEPES buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (dissolved in DMSO) to the wells. Include a control with DMSO only.
-
Substrate Addition: Initiate the enzymatic reaction by adding 1 mM N⁶-methyl-L,L-SDAP to each well. The total reaction volume is typically 200 µL.
-
Incubation: Incubate the plate at room temperature (18–22°C) for a predetermined time.
-
Reaction Quenching and Color Development: Stop the reaction and develop the color by adding the ninhydrin solution. Heat the plate as required for color development.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Anticancer Mechanism of Action: Cytotoxicity
Derivatives of this compound have also demonstrated significant potential as anticancer agents by inducing cytotoxicity in various cancer cell lines.
Induction of Apoptosis
The primary mechanism for the anticancer activity of many pyrimidine derivatives is the induction of apoptosis, or programmed cell death.[7] While the precise upstream targets can vary, the convergence on apoptotic pathways leads to the selective elimination of cancer cells. For some related chloroacetamide derivatives, inhibition of glutathione S-transferase (GST) has been suggested as a potential mechanism contributing to their anticancer effects.[8]
Quantitative Data: Cytotoxicity
A chloro-substituted derivative of this compound has shown cytotoxic activity against human cancer cell lines.
| Compound | Cell Line | IC₅₀ (nM) |
| 2-chloro-N-(pyrimidin-2-yl)acetamide | A549 (Lung Carcinoma) | 44 |
| 2-chloro-N-(pyrimidin-2-yl)acetamide | HepG2 (Hepatocellular Carcinoma) | 48 |
Note: The original source for these IC₅₀ values was not retrievable in the provided search results, but they are cited in secondary sources. Further validation is recommended.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9][10]
Objective: To determine the cytotoxic effect of a compound on a cancer cell line by measuring the reduction of MTT by mitochondrial dehydrogenases in viable cells.
Materials:
-
Human cancer cell line (e.g., A549, HepG2)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (e.g., 2-chloro-N-(pyrimidin-2-yl)acetamide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.
Conclusion
The this compound core structure is a promising scaffold in drug discovery. While the parent molecule's biological activity is not yet well-defined, its derivatives have been shown to act through at least two distinct and therapeutically relevant mechanisms: inhibition of the bacterial enzyme DapE and induction of cytotoxicity in cancer cells. The high degree of modularity of this scaffold allows for the fine-tuning of its activity towards specific targets. Further research into the structure-activity relationships of this compound derivatives will likely lead to the development of novel and effective therapeutic agents. This guide provides a foundational understanding of the key mechanisms of action and the experimental approaches used to characterize these compounds, serving as a valuable resource for researchers in the field.
References
- 1. Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DapE — Becker Research Lab [beckerlabluc.com]
- 3. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eolss.net [eolss.net]
- 5. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "The DapE-Encoded N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (Dap" by Anna Starus [ecommons.luc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to the Therapeutic Applications of Pyrimidine Compounds for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. Its prevalence in natural bioactive molecules, including the nucleobases uracil, thymine, and cytosine, has inspired the design and synthesis of numerous synthetic derivatives with potent and selective pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine-containing compounds, with a focus on their roles in oncology, virology, and bacteriology. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily by targeting the enzymatic machinery that drives malignant cell growth and survival. A significant number of these compounds function as kinase inhibitors, interfering with the signaling cascades that are often dysregulated in cancer.
Key Kinase Targets and Representative Drugs
One of the most prominent targets for pyrimidine-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Gefitinib, an anilinoquinazoline derivative, is a prime example of an EGFR inhibitor used in the treatment of non-small cell lung cancer.[1][2] Another critical family of targets is the Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle. The pyrido[2,3-d]pyrimidine scaffold has been extensively explored for the development of potent CDK inhibitors.
Quantitative Data: Potency and Pharmacokinetics of Pyrimidine-Based Anticancer Agents
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) against specific kinases and cancer cell lines. Pharmacokinetic parameters such as bioavailability and plasma half-life are crucial for determining their clinical utility.
| Compound/Drug | Target(s) | Cancer Cell Line | IC50/EC50 | Pharmacokinetic Parameter | Value | Reference(s) |
| Gefitinib | EGFR | Non-small cell lung cancer | Varies by mutation | Oral Bioavailability | 57-59% | [3][4] |
| Plasma Half-life | 3-6 hours (initial), 7-14 hours (sensitive assay) | [5] | ||||
| Plasma Clearance | 16-25 mL/min/kg | [5] | ||||
| Pyrido[2,3-d]pyrimidine Analog (4b) | PDGFr, FGFr, EGFr, c-src | - | 1.11 µM, 0.13 µM, 0.45 µM, 0.22 µM | - | - | [6] |
| Pyrido[2,3-d]pyrimidine Analog (4e) | FGFr | - | 0.060 µM | - | - | [6] |
| Pyrido[2,3-d]pyrimidine Analog (6c) | PDGF-stimulated vascular smooth muscle cell proliferation | - | 0.3 µM | Enhanced bioavailability vs. 4b | - | [6] |
Signaling Pathway: EGFR Inhibition
The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, ultimately leading to cell proliferation, survival, and invasion.[7][8][9][10][11] Pyrimidine-based EGFR inhibitors, such as gefitinib, competitively bind to the ATP-binding site of the kinase domain, preventing its activation and blocking downstream signaling.
Antiviral Applications: Halting Viral Replication
Pyrimidine nucleoside analogs are a critical class of antiviral drugs that function by interfering with the synthesis of viral nucleic acids. These compounds mimic naturally occurring nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and the cessation of replication.
Key Viral Targets and Representative Drugs
A primary target for these drugs is the viral reverse transcriptase, an enzyme essential for retroviruses like HIV to convert their RNA genome into DNA.[12][13][14][15][16] Zidovudine (AZT), a thymidine analog, was the first approved drug for the treatment of HIV and remains an important component of antiretroviral therapy. Other viral polymerases, such as those found in herpesviruses and hepatitis B virus, are also targeted by pyrimidine analogs.
Quantitative Data: Antiviral Potency and Pharmacokinetics
The antiviral activity of these compounds is typically measured by their 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.
| Compound/Drug | Viral Target | EC50 | Pharmacokinetic Parameter | Value | Reference(s) |
| Zidovudine (AZT) | HIV Reverse Transcriptase | Varies by strain | Oral Bioavailability | 60-70% | [17] |
| Plasma Half-life | 1.1 hours | [17] | |||
| CSF:Plasma Ratio | 0.5 | [17] |
Signaling Pathway: HIV Reverse Transcription Inhibition
The replication cycle of HIV involves the reverse transcription of its single-stranded RNA genome into a double-stranded DNA copy, which is then integrated into the host cell's genome. This process is catalyzed by the viral enzyme reverse transcriptase. Pyrimidine nucleoside analogs like zidovudine are taken up by the host cell and phosphorylated to their active triphosphate form. This active form is then incorporated by the reverse transcriptase into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the analog prevents the formation of the next phosphodiester bond, leading to chain termination.
Antibacterial Applications: Disrupting Bacterial Cell Division
Pyrimidine derivatives also exhibit potent antibacterial activity through various mechanisms, including the inhibition of essential metabolic pathways and the disruption of cell division.
Key Bacterial Targets and Representative Drugs
A crucial target in many bacteria is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a vital cofactor for nucleotide synthesis. Trimethoprim is a well-known pyrimidine-based DHFR inhibitor. More recently, novel pyrimidine compounds have been shown to target FtsZ, a bacterial homolog of tubulin that is essential for cell division.[18][19][20][21][22]
Quantitative Data: Antibacterial Potency and Pharmacokinetics
The antibacterial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.
| Compound/Drug | Bacterial Target | Organism | MIC (µg/mL) | Pharmacokinetic Parameter | Value | Reference(s) |
| Trimethoprim | Dihydrofolate Reductase | Varies | Varies | Oral Bioavailability | ~85-100% | [23] |
| Plasma Half-life | 8-10 hours | [24][25] | ||||
| Halogenated Pyrrolopyrimidine | Unknown | S. aureus | 8 | - | - | [26] |
| Pyrimidine-5-carbonitrile derivatives | Unknown | S. aureus, B. cereus, B. subtilis, E. coli, S. typhimurium, P. aeruginosa | < 1 | - | - | [27] |
| Pyrimidine-2-ol/thiol/amine analogues | Unknown | S. aureus | 0.87 µM/ml | - | - | [28] |
| E. coli | 0.91 µM/ml | - | - | [28] |
Signaling Pathway: Inhibition of FtsZ-Mediated Cell Division
Bacterial cell division is a complex process orchestrated by a group of proteins that form the divisome at the mid-cell. FtsZ is a key component of the divisome, polymerizing into a dynamic ring structure (the Z-ring) that serves as a scaffold for the recruitment of other division proteins. The Z-ring constricts, leading to the formation of a new septum and ultimately the division of the cell into two daughter cells. Certain pyrimidine compounds can interfere with FtsZ polymerization, disrupting the formation and function of the Z-ring and thereby inhibiting bacterial cell division.
Experimental Protocols
To facilitate further research and development in this field, this section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine compounds.
Synthesis of Gefitinib (A Representative Kinase Inhibitor)
This protocol describes a common synthetic route to Gefitinib, starting from 6,7-dimethoxy-3H-quinazolin-4-one.[29][30][31][32][33]
Step 1: Selective Demethylation
-
To a solution of 6,7-dimethoxy-3H-quinazolin-4-one in methanesulfonic acid, add L-methionine.
-
Heat the reaction mixture and monitor the progress by TLC.
-
Upon completion, cool the mixture and pour it into ice water.
-
Adjust the pH to neutral with a suitable base and collect the precipitated product by filtration.
Step 2: Acetylation
-
Suspend the product from Step 1 in acetic anhydride.
-
Heat the mixture to reflux until a clear solution is obtained.
-
Cool the reaction mixture and collect the acetylated product by filtration.
Step 3: Chlorination
-
Suspend the acetylated product in thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux and monitor by TLC.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
Step 4: Nucleophilic Aromatic Substitution
-
Dissolve the chlorinated product in a suitable solvent such as isopropanol.
-
Add 3-chloro-4-fluoroaniline and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the product by filtration.
Step 5: Deacetylation (Hydrolysis)
-
Suspend the product from Step 4 in a mixture of methanol and aqueous sodium hydroxide.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with an acid and collect the product by filtration.
Step 6: O-Alkylation
-
Suspend the deacetylated product in DMF.
-
Add a base such as potassium carbonate, followed by 4-(3-chloropropyl)morpholine.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain Gefitinib.
Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method for determining the antiviral efficacy of a compound.[6][34][35][36][37]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates.
-
Virus stock of known titer.
-
Test compound (pyrimidine derivative) at various concentrations.
-
Growth medium and overlay medium (containing, for example, carboxymethyl cellulose or agarose).
-
Crystal violet staining solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare serial dilutions of the test compound in growth medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Add the diluted test compound to the wells and incubate for a specified period (e.g., 1 hour) at 37°C.
-
Infect the cells with a pre-determined amount of virus (to yield a countable number of plaques).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Remove the overlay and stain the cells with crystal violet.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for assessing the antibacterial activity of a compound.[38][39][40][41][42]
Materials:
-
96-well microtiter plates.
-
Bacterial strain to be tested.
-
Mueller-Hinton Broth (MHB) or other suitable growth medium.
-
Test compound (pyrimidine derivative) stock solution.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
Procedure:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard 50 µL from the last well.
-
This creates a gradient of compound concentrations.
-
Prepare a standardized bacterial inoculum.
-
Inoculate each well (except for a sterility control well) with 50 µL of the bacterial inoculum.
-
Include a growth control well (broth and inoculum, no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Conclusion
The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity against a wide range of biological targets. The examples provided in this guide for anticancer, antiviral, and antibacterial applications represent just a fraction of the therapeutic potential of pyrimidine compounds. As our understanding of disease biology deepens, the rational design of novel pyrimidine derivatives will undoubtedly lead to the development of the next generation of innovative medicines. The experimental protocols and pathway visualizations presented here are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ovid.com [ovid.com]
- 4. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 14. HIV-1 reverse transcription: a brief overview focused on structure-function relationships among molecules involved in initiation of the reaction. | Semantic Scholar [semanticscholar.org]
- 15. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 18. tandfonline.com [tandfonline.com]
- 19. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FTSZ AND THE DIVISION OF PROKARYOTIC CELLS AND ORGANELLES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ukm.my [ukm.my]
- 30. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 31. newdrugapprovals.org [newdrugapprovals.org]
- 32. thieme-connect.de [thieme-connect.de]
- 33. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 34. bioagilytix.com [bioagilytix.com]
- 35. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 36. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 38. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 39. protocols.io [protocols.io]
- 40. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 41. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 42. benchchem.com [benchchem.com]
N-(Pyrimidin-2-yl)acetamide: A Privileged Scaffold for Kinase-Targeted Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
The N-(pyrimidin-2-yl)acetamide core is a highly valued scaffold in medicinal chemistry, primarily recognized for its role as a "hinge-binding" motif in a multitude of kinase inhibitors. Its inherent ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an exceptional starting point for the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological significance of this important building block.
Core Structure and a Prominent Example
The foundational structure consists of a 2-aminopyrimidine ring where the amino group is acylated to form an acetamide. This seemingly simple arrangement is key to its function. The 2-amino group and an adjacent pyrimidine nitrogen are perfectly positioned to form hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. The rest of the molecule can then be modified to achieve high potency and selectivity for the target kinase.[1]
A prime example of a clinical candidate built upon this scaffold is AMG 900 , a potent, orally bioavailable pan-Aurora kinase inhibitor. The integration of the this compound core into a larger, functionalized molecule allows AMG 900 to achieve low nanomolar IC50 values against Aurora kinases A, B, and C.[2]
Synthesis and Experimental Protocols
A robust and versatile synthetic strategy is crucial for exploring the chemical space around the this compound scaffold. While various specific derivatives exist, a general and illustrative synthetic workflow is presented below.
General Synthetic Workflow
The following diagram illustrates a common multi-step approach to synthesize complex this compound analogs, such as those developed as kinase inhibitors.
Caption: Generalized workflow for the synthesis of this compound analogs.
Illustrative Experimental Protocol: Synthesis of a Generic Analog
This protocol provides a generalized procedure for the synthesis of an N-(2-aminopyrimidin-4-yl)acetamide analog, inspired by methodologies for creating kinase inhibitors.[3]
-
Preparation of the Substituted Aminopyrimidine Intermediate:
-
To a solution of a suitable boronic acid or ester in a solvent like DME, add a halogenated aminopyrimidine, a palladium catalyst (e.g., Pd(PPh₃)₄), and an aqueous solution of a base (e.g., Na₂CO₃).
-
Heat the mixture under an inert atmosphere (e.g., Argon) at reflux for several hours until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the substituted aminopyrimidine intermediate.
-
-
Synthesis of the Acetamide Moiety:
-
Dissolve the chosen substituted aniline in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath and add an acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water, extract the product, and purify by crystallization or chromatography to obtain the N-(substituted phenyl)acetamide.
-
-
Final Coupling Reaction (e.g., Buchwald-Hartwig Amination):
-
In a reaction vessel, combine the substituted aminopyrimidine intermediate, the N-(substituted phenyl)acetamide moiety, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., Xantphos).
-
Add a base (e.g., Cs₂CO₃) and a solvent (e.g., dioxane).
-
Degas the mixture and heat under an inert atmosphere at a specified temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.
-
Purify the final compound using column chromatography to yield the desired this compound analog.
-
Application in Kinase Inhibition and Structure-Activity Relationship (SAR)
The this compound scaffold is a cornerstone in the design of inhibitors for several important kinase families, most notably the Aurora kinases.
Target: Aurora Kinases
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention.[2][3] Inhibition of Aurora kinases by compounds derived from the this compound scaffold disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Aurora Kinase Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of Aurora kinases in mitosis and how inhibitors based on the this compound scaffold can intervene.
Caption: Inhibition of Aurora Kinases by this compound derivatives.
Structure-Activity Relationship (SAR) Overview
SAR studies are crucial for optimizing the potency and selectivity of inhibitors. For this compound analogs, modifications are typically explored at three key positions.[1]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(pyrimidin-2-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-(pyrimidin-2-yl)acetamide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the acetamide functionality can be crucial for target engagement and modulating physicochemical properties. These derivatives have shown potential in various therapeutic areas, including oncology and inflammatory diseases, often through the inhibition of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2]
This guide details a robust protocol for the N-acetylation of 2-aminopyrimidine, a foundational method for accessing this class of molecules. Additionally, it presents a summary of quantitative data for various synthesized derivatives, a schematic of a key biological pathway they modulate, and a general workflow for their synthesis and characterization.
Data Presentation
The following table summarizes quantitative data from representative protocols for the synthesis of various this compound and analogous derivatives.
| Starting Material | Acetylating/Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | 67-70 | [3] |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | 88-90 | [4] |
| 2-Aminopyridine | Chloroacetyl chloride | Ethylene dichloride | 80 (Microwave) | 0.08 | 97 | 110-115 | [5] |
| 4,6-diamino-pyrimidine-2-thiol | 2-chloro-N-phenylacetamide | Ethanol | Reflux | 1-4 | 88-96 | N/A | [6] |
| [4-methylphenylsulphonamido] alkanoic acid chlorides | 2-Aminopyridine | Dichloromethane | Ice bath | 3 | 68.2-85 | N/A | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-acetylation of 2-aminopyrimidine using acetic anhydride. This method is adapted from a general and reliable procedure for the acetylation of analogous 2-aminopyridines.[3]
Materials:
-
2-Aminopyrimidine
-
Acetic Anhydride
-
Ethyl Acetate
-
Ice Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 equivalent).
-
Reagent Addition: Slowly add acetic anhydride (1.1 - 1.5 equivalents) to the flask while stirring. The reaction can be run neat or in a suitable aprotic solvent like dioxane or acetonitrile. To minimize the formation of the diacetylated byproduct, controlled addition of the acetylating agent is recommended.[8]
-
Reaction: Stir the reaction mixture at a temperature between room temperature and 60°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
Neutralization: If the starting material was used as a salt or if acidic conditions were employed, neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to achieve high purity.[3]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Signaling Pathway: JAK/STAT Inhibition
This compound derivatives are being investigated as inhibitors of the Janus kinase (JAK) family of tyrosine kinases. The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. The diagram below illustrates the canonical JAK/STAT signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]
- 6. 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(Pyrimidin-2-yl)acetamide in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of anticancer drugs. Within this class, N-(pyrimidin-2-yl)acetamide and its derivatives have emerged as a promising avenue for the discovery of novel oncology therapeutics. These compounds have demonstrated potent activity against various cancer cell lines, often by targeting key regulators of cell cycle and proliferation. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of anticancer drugs based on the this compound scaffold.
Mechanism of Action: Targeting Key Oncogenic Pathways
Derivatives of this compound have been shown to exert their anticancer effects through the modulation of critical signaling pathways that are often dysregulated in cancer. A primary mechanism of action for many of these compounds is the inhibition of Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis.[1] By inhibiting Aurora kinases, these compounds can disrupt spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1]
Furthermore, the anticancer activity of pyrimidine derivatives is often linked to the modulation of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.
The induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds eliminate cancer cells. Studies have shown that this compound derivatives can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, tipping the cellular balance towards cell death.[2]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indazol-pyrimidine 4f | Indazol-pyrimidine | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4i | Indazol-pyrimidine | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4a | Indazol-pyrimidine | MCF-7 (Breast) | 2.958 | Doxorubicin | 8.029 |
| Compound 12a | 2,4-disubstituted pyrimidine | HCT-116 (Colon) | 1.31 | - | - |
| Compound 12a | 2,4-disubstituted pyrimidine | A549 (Lung) | 12.05 | - | - |
| Compound 12a | 2,4-disubstituted pyrimidine | MCF-7 (Breast) | 20.53 | - | - |
| AMG 900 | Phthalazinamine | HCT-15 (Colorectal) | 0.0013 | - | - |
| AMG 900 | Phthalazinamine | MES-SA-Dx5 (Uterine Sarcoma) | 0.0011 | - | - |
| Compound 13 | Pyrimidine-based | NCI-H82 (SCLC) | < 0.2 | - | - |
| Compound 13 | Pyrimidine-based | SK-N-BE(2) (Neuroblastoma) | < 0.2 | - | - |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Aminopyrimidin-4-yl)acetamide
This protocol describes a one-pot synthesis of the parent compound, N-(2-aminopyrimidin-4-yl)acetamide.[3]
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethyl 2-acetamido-3-oxobutanoate
-
Anhydrous ethanol
-
Diethyl ether
-
Acetic acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Purification apparatus (filtration, column chromatography)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Add guanidine hydrochloride (1.0 equivalent) and stir at room temperature for 30 minutes.
-
Slowly add a solution of ethyl 2-acetamido-3-oxobutanoate (1.0 equivalent) in anhydrous ethanol.
-
Heat the reaction mixture to reflux (approximately 78°C) for 6-8 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of acetic acid in ethanol.
-
Reduce the solvent volume under reduced pressure.
-
Collect the precipitated solid by filtration and wash with cold diethyl ether.
-
If necessary, purify the crude product by recrystallization or column chromatography.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration using non-linear regression analysis.[4]
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound derivatives using flow cytometry.[2]
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]
Protocol 4: In Vivo Antitumor Efficacy (Subcutaneous Xenograft Model)
This protocol outlines the evaluation of the in vivo antitumor activity of this compound derivatives in a mouse xenograft model.[5][6][7][8]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Preparation: Culture the selected cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for anticancer drug discovery.
Caption: Inhibition of Aurora Kinase signaling pathway.
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application of n-(Pyrimidin-2-yl)acetamide in Antifungal Agent Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of n-(pyrimidin-2-yl)acetamide and its derivatives as a core scaffold in the synthesis of novel antifungal agents. The information presented herein is intended to guide researchers in the development and evaluation of this promising class of compounds.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. In the realm of antifungal drug discovery, molecules incorporating a pyrimidine core have emerged as a promising area of research, with some demonstrating potent activity against various fungal pathogens. The this compound moiety, in particular, serves as a versatile building block for the synthesis of novel antifungal candidates. The exploration of derivatives based on this scaffold has the potential to yield new therapeutic agents to combat the growing threat of fungal infections.
Data Presentation: Antifungal Activity
The antifungal efficacy of acetamide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the in vitro antifungal activity of a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide derivatives, which are structurally analogous to derivatives of this compound, against the pathogenic fungi Candida albicans and Aspergillus niger.
| Compound ID | R-group | Test Organism | MIC (mg/mL) | Fluconazole MIC (mg/mL) |
| 5a | H | Candida albicans | 0.298 | 0.250 |
| Aspergillus niger | 0.224 | 0.200 | ||
| 5b | CH(CH₃)₂ | Candida albicans | 0.267 | 0.250 |
| Aspergillus niger | 0.190 | 0.200 | ||
| 5c | CH₂Ph | Candida albicans | 0.282 | 0.250 |
| Aspergillus niger | 0.246 | 0.200 | ||
| 5d | CH(CH₃)CH₂CH₃ | Candida albicans | 0.224 | 0.250 |
| Aspergillus niger | 0.211 | 0.200 | ||
| 5e | CH₂CH₂SCH₃ | Candida albicans | 0.248 | 0.250 |
| Aspergillus niger | 0.235 | 0.200 |
Note: The data presented is for N-pyridin-2-yl substituted acetamide derivatives as a representative example of this compound class.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antifungal activity.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general two-step synthesis for preparing derivatives of this compound.
Step 1: Synthesis of Carboxylic Acid Intermediate
-
Dissolve the desired amino acid (12.5 mmol) in 15 mL of water containing sodium carbonate (2.79 g, 26.25 mmol).
-
To this solution, add the appropriate acyl chloride or sulfonyl chloride (e.g., 4-methylphenyl sulphonyl chloride, 15 mmol).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid intermediate.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the purified carboxylic acid.
Step 2: Amide Coupling to form this compound Derivative
-
Suspend the carboxylic acid intermediate (10 mmol) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (20 mL).
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (12 mmol) and Hydroxybenzotriazole (HOBt) (12 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 2-aminopyrimidine (10 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the final this compound derivative.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.
-
Prepare a stock solution of each test compound and a standard antifungal drug (e.g., fluconazole) in Dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds).
-
Prepare a fungal inoculum suspension and adjust its concentration to a standardized value (e.g., 0.5-2.5 x 10³ cells/mL).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Logical Workflow for Antifungal Drug Discovery
Caption: A logical workflow for the synthesis and evaluation of antifungal agents.
Proposed Mechanism of Action: Induction of ER Stress
Some pyrimidine-based antifungal agents are thought to exert their effect by inducing stress in the Endoplasmic Reticulum (ER), leading to the Unfolded Protein Response (UPR).[1][2][3] This pathway is a potential target for novel antifungal therapies.[1][2][3]
Caption: A diagram of the proposed antifungal mechanism of action.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for numerous therapeutic agents, including antiviral and anticancer drugs.[1] The synthesis of these compounds often results in complex mixtures containing starting materials, byproducts, and isomers. Achieving high purity is critical for subsequent biological assays, structural analysis, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purification of these derivatives, offering high resolution and scalability.[2]
This document provides detailed protocols for the purification of pyrimidine derivatives using Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), tailored for compounds with varying polarities.
Principle of Separation
The analysis and separation of pyrimidine derivatives are most commonly performed using RP-HPLC with C8 and C18 silica gel columns.[1] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Nonpolar or moderately polar pyrimidine derivatives are retained on the column through hydrophobic interactions, while polar impurities elute earlier. The retention is modulated by varying the ratio of an organic solvent (e.g., acetonitrile or methanol) to an aqueous buffer.
For highly polar pyrimidine derivatives that exhibit poor retention on traditional RP-HPLC columns, HILIC is an effective alternative.[3] HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water, facilitating the retention of polar analytes.[3]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is suitable for the majority of nonpolar to moderately polar pyrimidine derivatives.
A. Materials and Equipment
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
C18 or C8 preparative column (see Table 1)
-
HPLC-grade acetonitrile (ACN) and/or methanol (MeOH)
-
HPLC-grade water
-
Mobile phase additives: Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Sample filtration unit (0.22 µm or 0.45 µm filter)
-
Rotary evaporator or lyophilizer
B. Detailed Methodology
-
Method Development (Analytical Scale):
-
Before scaling up, develop a separation method on an analytical HPLC system to determine the optimal stationary phase and mobile phase conditions.[2]
-
Use a scouting gradient (e.g., 5% to 95% ACN in water with 0.1% FA over 20 minutes) to determine the approximate elution conditions for the target compound.
-
Optimize the gradient or switch to an isocratic method to achieve a resolution (Rs) of >1.5 between the target peak and adjacent impurities.
-
For basic pyrimidine derivatives, adding an acid like formic acid to the mobile phase helps protonate the nitrogen atoms, improving peak shape by reducing tailing.[4]
-
-
Sample Preparation:
-
Dissolve the crude pyrimidine derivative in a minimal amount of a solvent that is compatible with the initial mobile phase.[4] Using the initial mobile phase composition as the sample solvent is ideal to prevent peak distortion.[3]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase for at least 10-15 column volumes or until a stable baseline is achieved.[3]
-
Inject the prepared sample onto the column.
-
Run the optimized gradient or isocratic method.
-
Monitor the separation at a suitable wavelength (e.g., 254 nm, or the compound's UV absorbance maximum).[4]
-
-
Fraction Collection:
-
Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent using a rotary evaporator.[4]
-
Isolate the final compound via lyophilization or liquid-liquid extraction.[4]
-
Confirm the purity of the final product by re-injecting a small amount onto an analytical HPLC system.[4]
-
Protocol 2: HILIC Purification for Polar Derivatives
This protocol is designed for highly polar pyrimidine derivatives that are not well-retained by RP-HPLC.
A. Materials and Equipment
-
Same as Protocol 1, but with a HILIC column (e.g., amide, cyano, or bare silica).[3]
-
Aqueous buffer: Ammonium formate or ammonium acetate (typically 5-20 mM).[3]
B. Detailed Methodology
-
Mobile Phase Preparation:
-
Prepare a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., 10 mM ammonium formate).[3]
-
-
Sample Preparation:
-
Dissolve the crude sample in the initial mobile phase or a solvent with similar or weaker elution strength.
-
Filter the sample through a 0.22 µm filter.[3]
-
-
HILIC Run and Post-Processing:
-
Follow the same steps for column equilibration, injection, fraction collection, and post-purification processing as described in the RP-HPLC protocol.
-
Data Presentation
Quantitative data for typical HPLC parameters are summarized in the tables below.
Table 1: Recommended HPLC Columns for Pyrimidine Derivative Purification
| Chromatography Mode | Stationary Phase | Typical Particle Size (µm) | Common Dimensions (mm) | Application | Reference |
| Reversed-Phase (RP) | C18, C8 | 5, 10 | 150/250 x 4.6 (Analytical), 150/250 x 21.2/30/50 (Preparative) | General purpose purification of nonpolar to moderately polar pyrimidines. | [1][4] |
| Reversed-Phase (RP) | Polar-Embedded/Endcapped | 5 | 150 x 4.6 | Improved retention for moderately polar pyrimidines. | [3] |
| HILIC | Amide, Cyano, Bare Silica | 5 | 150 x 4.6 | Purification of highly polar and hydrophilic pyrimidines. | [3][5] |
Table 2: Typical RP-HPLC Method Parameters
| Parameter | Condition | Purpose | Reference |
| Mobile Phase A | Water + 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) | Aqueous component; additive improves peak shape. | [2][4] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% FA/TFA | Organic modifier to elute compounds. Acetonitrile often gives better peak shapes. | [4] |
| Gradient | 5% to 95% B over 20-40 minutes (scouting); optimized for specific compound | Elutes a wide range of compounds and helps in method development. | [6] |
| Flow Rate | 1.0 - 1.5 mL/min (Analytical); Scaled up for Preparative | Controls analysis time and separation efficiency. | [1] |
| Detection | UV at 254 nm or compound-specific λmax | Monitors elution of compounds. | [4] |
| Column Temperature | Room Temperature or 30-40 °C | Affects viscosity and selectivity. | [1] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the HPLC purification of pyrimidine derivatives.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC purification issues.
References
Application Note: Mass Spectrometry Analysis of N-(Pyrimidin-2-yl)acetamide Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of N-(Pyrimidin-2-yl)acetamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It outlines a predicted fragmentation pathway based on established fragmentation patterns of pyrimidine and acetamide functionalities. This document includes a comprehensive experimental protocol for sample preparation and LC-MS/MS analysis, along with a summary of predicted quantitative data to aid in the identification and characterization of this compound. Visual diagrams illustrating the fragmentation pathway and the experimental workflow are provided to facilitate understanding and implementation in a research or drug development setting.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine ring linked to an acetamide group. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including pharmaceuticals and agrochemicals. A thorough understanding of the fragmentation behavior of this compound under mass spectrometric conditions is essential for its accurate identification, characterization, and quantification in various complex matrices. Mass spectrometry is a powerful analytical technique that provides detailed structural information through the analysis of fragment ions generated from a precursor molecule. The fragmentation patterns observed are highly dependent on the chemical structure of the analyte and the ionization technique employed. This application note presents a systematic approach for the mass spectrometric analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the acetamide side chain and subsequent fragmentation of the pyrimidine ring. The molecular formula of this compound is C6H7N3O, with a monoisotopic mass of 137.0589 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]+ is expected at an m/z of 138.0667.
The primary fragmentation is predicted to be the loss of a neutral ketene molecule (CH2=C=O) from the acetamide group, resulting in the formation of a stable 2-aminopyrimidine fragment. Further fragmentation of the pyrimidine ring is expected, consistent with the known fragmentation patterns of pyrimidine derivatives.
Figure 1: Predicted fragmentation pathway of this compound.
Quantitative Data
The following table summarizes the predicted major ions and their relative intensities for the MS/MS analysis of this compound.
| m/z | Predicted Ion | Formula | Description | Predicted Relative Intensity (%) |
| 138.07 | [M+H]+ | [C6H8N3O]+ | Precursor Ion | 100 |
| 96.06 | [M+H - C2H2O]+ | [C4H6N3]+ | Loss of ketene | 85 |
| 69.05 | [C4H5N2]+ | [C4H5N2]+ | Loss of HCN from m/z 96.06 | 40 |
| 79.03 | [C5H3N2]+ | [C5H3N2]+ | Loss of NH3 from m/z 96.06 | 25 |
Experimental Protocols
Sample Preparation
A stock solution of this compound should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for LC-MS/MS analysis can be prepared by diluting the stock solution with the initial mobile phase composition. For analysis in complex matrices, appropriate sample extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 5 µL[2]
-
Column Temperature: 40 °C[2]
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Capillary Voltage: 3.5 kV[2]
-
Source Temperature: 150 °C[2]
-
Desolvation Temperature: 350 °C[2]
-
Gas Flow: Optimized for the specific instrument[2]
-
MS1 Scan Range: m/z 50-200[2]
-
MS2 Product Ion Scans: Precursor ion selection of m/z 138.07 with collision-induced dissociation (CID). Collision energy should be optimized (e.g., ramped from 10-40 eV) to observe the desired fragments.[2]
Figure 2: General workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The predicted fragmentation pathway and quantitative data serve as a valuable reference for the identification and structural elucidation of this compound. The detailed experimental protocol for LC-MS/MS analysis can be adapted and optimized for specific instrumentation and research applications. This information is intended to support researchers, scientists, and drug development professionals in their analytical studies involving this compound and related compounds.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung von n-(Pyrimidin-2-yl)acetamid zur Verbesserung der biologischen Aktivität
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Die Modifikation des n-(Pyrimidin-2-yl)acetamid-Grundgerüsts ist eine vielversprechende Strategie zur Entwicklung potenter und selektiver Inhibitoren für verschiedene biologische Zielstrukturen. Durch die Einführung unterschiedlicher funktioneller Gruppen am Pyrimidinring können die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle gezielt optimiert werden. Diese Anwendungsbeispiele beschreiben die Synthese, Charakterisierung und biologische Evaluierung von drei Klassen von n-(Pyrimidin-2-yl)-Derivaten, die als Inhibitoren der Januskinase 2 (JAK2), der Mitogen-aktivierten Proteinkinase-interagierenden Kinase 2 (Mnk2) und als Wirkstoffe gegen Fibrose entwickelt wurden.
N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisochinolin-6-amin-Derivate als selektive JAK2-Inhibitoren
Die Januskinase 2 (JAK2) ist eine zytoplasmatische Tyrosinkinase, die eine entscheidende Rolle in der Signaltransduktion von Zytokinen und Wachstumsfaktoren spielt und an der Pathogenese von myeloproliferativen Neoplasien beteiligt ist. Die Entwicklung von selektiven JAK2-Inhibitoren ist daher ein wichtiger therapeutischer Ansatz.
Quantitative Daten
Die folgende Tabelle fasst die quantitative Wirksamkeit repräsentativer N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisochinolin-6-amin-Derivate als JAK2-Inhibitoren zusammen.
| Verbindung | Modifikation am Tetrahydroisochinolin | JAK2 IC₅₀ (nM) | Zelluläre Aktivität (SET-2, IC₅₀, nM) | Zelluläre Aktivität (Ba/F3-JAK2V617F, IC₅₀, nM) |
| 13ac | Cyclisierung der Seitenkette | 3 | 11.7 | 41 |
| 18e | Offenkettige Vorläuferverbindung | - | - | - |
Tabelle 1: Biologische Aktivität von N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisochinolin-6-amin-Derivaten.[1][2]
Signalweg
Der JAK-STAT-Signalweg wird durch die Bindung von Zytokinen an ihre Rezeptoren aktiviert, was zur Dimerisierung der Rezeptoren und zur Aktivierung von JAKs führt. Die aktivierten JAKs phosphorylieren sich gegenseitig und die Rezeptoren, wodurch Andockstellen für STAT-Proteine geschaffen werden. Die STATs werden dann von den JAKs phosphoryliert, dimerisieren, translozieren in den Zellkern und regulieren die Transkription von Zielgenen.
Abbildung 1: Vereinfachter JAK-STAT-Signalweg und die Hemmung durch N-(Pyrimidin-2-yl)-Derivate.
Experimentelle Protokolle
Die Synthese erfolgt durch eine Buchwald-Hartwig-Kupplungsreaktion zwischen einem geeigneten 2-Chlorpyrimidin-Derivat und dem 1,2,3,4-Tetrahydroisochinolin-6-amin-Intermediat.
Materialien:
-
2-Chlor-pyrimidin-Intermediat
-
1,2,3,4-Tetrahydroisochinolin-6-amin-Derivat
-
Pd₂(dba)₃ (Tris(dibenzylidenaceton)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthen)
-
Natrium-tert-butoxid (NaOtBu)
-
Toluol (wasserfrei)
Protokoll:
-
Ein Gemisch aus dem 2-Chlor-pyrimidin-Intermediat (1 Äq.), dem 1,2,3,4-Tetrahydroisochinolin-6-amin-Derivat (1,2 Äq.), Pd₂(dba)₃ (0,1 Äq.), Xantphos (0,2 Äq.) und NaOtBu (2 Äq.) in wasserfreiem Toluol wird unter Stickstoffatmosphäre in einem verschlossenen Gefäß erhitzt.
-
Die Reaktion wird bei 100 °C für 12-16 Stunden gerührt.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt und mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Endprodukt zu erhalten.[3]
Dieser Assay bestimmt die Fähigkeit einer Verbindung, die Phosphorylierungsaktivität von JAK2 zu hemmen.
Materialien:
-
Rekombinantes humanes JAK2-Enzym
-
Peptidsubstrat (z.B. Poly(Glu,Tyr) 4:1)
-
ATP (Adenosintriphosphat)
-
Testverbindungen in DMSO
-
Kinase-Assay-Puffer (z.B. 40 mM Tris-HCl pH 7,5, 20 mM MgCl₂, 0,1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-Well-Platten (weiß)
-
Luminometer
Protokoll:
-
Eine serielle Verdünnung der Testverbindungen wird in DMSO hergestellt und anschließend mit Kinase-Assay-Puffer verdünnt.
-
2,5 µL der verdünnten Verbindungslösung oder des Vehikels (DMSO) werden in die Wells einer 384-Well-Platte gegeben.
-
5 µL einer Mischung aus JAK2-Enzym und Substrat im Kinase-Assay-Puffer werden zu jedem Well hinzugefügt.
-
Die Platte wird für 10 Minuten bei Raumtemperatur inkubiert, um die Bindung der Verbindung an das Enzym zu ermöglichen.
-
Die Kinase-Reaktion wird durch Zugabe von 2,5 µL ATP-Lösung gestartet. Die Endkonzentration an ATP sollte nahe dem Kₘ-Wert für JAK2 liegen.
-
Die Reaktion wird für 60 Minuten bei 30 °C inkubiert.
-
Zur Beendigung der Reaktion und zum Nachweis des produzierten ADP werden 5 µL ADP-Glo™ Reagenz zu jedem Well gegeben und für 40 Minuten bei Raumtemperatur inkubiert.
-
Anschließend werden 10 µL Kinase Detection Reagent hinzugefügt und für weitere 30 Minuten bei Raumtemperatur inkubiert.
-
Die Lumineszenz wird mit einem Plattenlesegerät gemessen.
-
Die prozentuale Hemmung wird für jede Konzentration berechnet und die IC₅₀-Werte werden durch Anpassung der Daten an eine Vier-Parameter-Logistikkurve ermittelt.[4][5][6][7][8][9][10]
5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-on-Derivate als potente Mnk2-Inhibitoren
Die Mnk-Kinasen (Mnk1 und Mnk2) phosphorylieren den eukaryotischen Initiationsfaktor 4E (eIF4E), was für die Tumorentstehung und -entwicklung von entscheidender Bedeutung ist. Die gezielte Hemmung von Mnks stellt eine neuartige Strategie für die Krebstherapie dar.
Quantitative Daten
Die folgende Tabelle zeigt die quantitative Wirksamkeit ausgewählter 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-on-Derivate als Mnk2-Inhibitoren.
| Verbindung | Substitution am Phenylring | Mnk2 IC₅₀ (nM) |
| Derivat A | 3-Chlor | 50 |
| Derivat B | 4-Fluor | 80 |
| Derivat C | 3,4-Dichlor | 35 |
Tabelle 2: Biologische Aktivität von 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-on-Derivaten. Die Daten sind repräsentative Beispiele basierend auf der publizierten SAR-Analyse.[11]
Signalweg
Der Mnk-eIF4E-Signalweg wird durch extrazelluläre Signale aktiviert, die über die MAPK-Kaskaden (ERK und p38) geleitet werden. Aktivierte ERK- und p38-Kinasen phosphorylieren und aktivieren Mnk1/2. Die aktiven Mnk-Kinasen phosphorylieren dann eIF4E an Ser209, was die Translation von mRNAs fördert, die an Zellwachstum, Proliferation und Überleben beteiligt sind.
Abbildung 2: Vereinfachter Mnk-eIF4E-Signalweg und die Hemmung durch Pyrimidin-Thiazol-Derivate.
Experimentelle Protokolle
Die Synthese dieser Derivate erfolgt typischerweise durch eine mehrstufige Reaktion, die mit der Konstruktion des Thiazolrings beginnt, gefolgt von der Anknüpfung des Pyrimidinrings.
Materialien:
-
Ethyl-2-chlor-3-oxobutanoat
-
1-Methylthioharnstoff
-
Di-tert-butyldicarbonat (Boc₂O), 4-Dimethylaminopyridin (DMAP)
-
Lithiumdiisopropylamid (LDA), Acetonitril
-
N,N-Dimethylformamid-dimethylacetal (DMF-DMA)
-
Guanidinhydrochlorid
-
Substituiertes Anilin
Protokoll (vereinfacht):
-
Thiazolsynthese: Ethyl-2-chlor-3-oxobutanoat wird mit 1-Methylthioharnstoff umgesetzt, um ein Ethyl-4-methyl-2-(methylamino)thiazol-5-carboxylat zu bilden.[12][13]
-
Schutzgruppeneinführung: Die 2-Methylaminogruppe wird mit Boc₂O geschützt.
-
Kettenverlängerung: Das geschützte Thiazol wird mit LDA und Acetonitril umgesetzt, um eine Cyanoacetyl-Seitenkette einzuführen.
-
Enaminonbildung: Die Reaktion mit DMF-DMA führt zur Bildung eines Enaminons.
-
Pyrimidinring-Bildung: Das Enaminon wird mit einem substituierten Guanidin (hergestellt aus Guanidinhydrochlorid und dem entsprechenden Anilin) umgesetzt, um den zentralen Pyrimidinring zu bilden.
-
Schutzgruppenentfernung und Cyclisierung: Nachfolgende Schritte zur Entfernung der Schutzgruppe und zur Bildung des Thiazol-2(3H)-on-Rings führen zum Endprodukt.
-
Die Reinigung erfolgt in der Regel durch Säulenchromatographie.[12]
Dieser Assay misst die Hemmung der Mnk2-Aktivität durch Quantifizierung der Phosphorylierung eines Substrats.
Materialien:
-
Aktives rekombinantes Mnk2-Enzym
-
Substrat (z.B. eIF4E oder Myelin-Basenprotein)
-
[γ-³³P]-ATP oder [γ-³²P]-ATP
-
Testverbindungen in DMSO
-
Kinase-Reaktionspuffer (z.B. 50 mM Tris-HCl pH 7,5, 0,1 mM EGTA, 0,1 % 2-Mercaptoethanol, 10 mM Magnesiumacetat)
-
Filterplatten oder SDS-PAGE-Ausrüstung
Protokoll (radiometrisch):
-
Die Kinase-Reaktion wird in einem Gesamtvolumen von 25-30 µL angesetzt.
-
Die Testverbindungen werden in verschiedenen Konzentrationen zum Reaktionsansatz gegeben.
-
Die Reaktion wird durch Zugabe von Mnk2-Enzym zum Puffer, der das Substrat, [γ-³³P]-ATP und die Testverbindung enthält, gestartet.
-
Die Reaktion wird für 30-60 Minuten bei 30 °C inkubiert.
-
Die Reaktion wird durch Zugabe von Phosphorsäure oder durch Spotten auf P81-Phosphozellulose-Papier gestoppt.
-
Nach mehrmaligem Waschen des Papiers zur Entfernung von ungebundenem ATP wird die Radioaktivität mittels Szintillationszählung gemessen.
-
Die IC₅₀-Werte werden aus den Konzentrations-Wirkungs-Kurven berechnet.[14][15][16]
2-(Pyridin-2-yl)pyrimidin-Derivate mit Anti-Fibrose-Aktivität
Leberfibrose ist ein pathologischer Prozess, der durch die übermäßige Ablagerung von extrazellulärer Matrix (EZM) gekennzeichnet ist. Hepatozyten-Sternzellen (HSCs) sind die Hauptquelle für die EZM-Produktion in der Leber. Die Hemmung der HSC-Aktivierung ist ein zentraler Ansatz zur Behandlung von Leberfibrose.
Quantitative Daten
Die folgende Tabelle listet die IC₅₀-Werte für die Hemmung der Proliferation von HSC-T6-Zellen durch ausgewählte 2-(Pyridin-2-yl)pyrimidin-Derivate auf.
| Verbindung | Substitution am Carbamoyl-Rest | IC₅₀ (µM) für HSC-T6-Zellen |
| 12m | p-Tolyl | 45.69 |
| 12q | 3,4-Difluorphenyl | 45.81 |
| Pirfenidon | Referenzsubstanz | >100 |
Tabelle 3: Anti-proliferative Aktivität von 2-(Pyridin-2-yl)pyrimidin-Derivaten in einer Ratten-Lebersternzelllinie (HSC-T6).[13]
Signalweg
Der Transforming Growth Factor-beta (TGF-β)-Signalweg ist ein Haupttreiber der Leberfibrose. Die Bindung von TGF-β an seinen Rezeptorkomplex führt zur Aktivierung der Smad-Proteine (Smad2/3). Phosphorylierte Smad2/3-Proteine bilden einen Komplex mit Smad4, der in den Zellkern transloziert und die Transkription von pro-fibrotischen Genen, wie Kollagen Typ I und α-Smooth Muscle Actin (α-SMA), induziert.
Abbildung 3: Vereinfachter TGF-β-Signalweg bei der Leberfibrose und der Angriffspunkt von Anti-Fibrose-Wirkstoffen.
Experimentelle Protokolle
Die Synthese dieser Verbindungen involviert die Konstruktion des Pyrimidinrings, gefolgt von Amidierungsreaktionen.
Materialien:
-
Ausgangsmaterialien für die Pyrimidinsynthese
-
Verschiedene Amine oder Säurechloride
-
Kupplungsreagenzien (z.B. HATU, HOBt)
-
Lösungsmittel (z.B. DMF, DCM)
Protokoll (allgemein):
-
Ein zentrales Pyrimidin-Intermediat mit einer Carbonsäurefunktionalität wird synthetisiert.
-
Diese Carbonsäure wird mit einem substituierten Anilin oder Benzylamin unter Verwendung von Standard-Amidkupplungsreagenzien wie HATU in DMF umgesetzt.
-
Die Reaktion wird bei Raumtemperatur für mehrere Stunden gerührt.
-
Nach Abschluss der Reaktion wird das Produkt durch Extraktion und anschließende Reinigung mittels Kristallisation oder Säulenchromatographie isoliert.[13]
Dieser zellbasierte Assay bewertet die Fähigkeit von Verbindungen, die Proliferation und die Kollagenproduktion in aktivierten Lebersternzellen zu hemmen.
Materialien:
-
HSC-T6-Zellen (Ratten-Lebersternzelllinie)
-
DMEM-Kulturmedium mit 10% FBS
-
Testverbindungen in DMSO
-
TGF-β1 zur Aktivierung der Zellen
-
MTT- oder CCK-8-Reagenz zur Bestimmung der Zellviabilität
-
Picro-Sirius-Rot-Färbelösung zur Quantifizierung von Kollagen
-
ELISA-Kit für Kollagen Typ I
Protokoll:
-
Zellkultur: HSC-T6-Zellen werden in DMEM mit 10% fötalem Kälberserum (FBS) bei 37 °C und 5% CO₂ kultiviert.
-
Behandlung: Die Zellen werden in 96-Well-Platten ausgesät. Nach 24 Stunden werden die Zellen mit den Testverbindungen in verschiedenen Konzentrationen für 1-2 Stunden vorinkubiert, gefolgt von der Stimulation mit TGF-β1 (z.B. 5 ng/mL), um die Fibrose zu induzieren.
-
Zellviabilitätsassay (MTT/CCK-8): Nach 24-48 Stunden Behandlung wird das Medium entfernt und MTT- oder CCK-8-Reagenz zu den Zellen gegeben. Nach einer Inkubationszeit von 2-4 Stunden wird die Absorption bei der entsprechenden Wellenlänge gemessen, um die Zellviabilität zu bestimmen.[10]
-
Kollagenquantifizierung (Picro-Sirius-Rot):
-
Die Zellen in einer separaten Platte werden nach der Behandlung mit Methanol fixiert.
-
Die fixierten Zellen werden für 1 Stunde mit Picro-Sirius-Rot-Lösung gefärbt.
-
Nach ausgiebigem Waschen wird der gebundene Farbstoff mit 0,1 N NaOH eluiert.
-
Die Absorption des Eluats wird bei 550 nm gemessen, um die relative Kollagenmenge zu bestimmen.[7]
-
-
Kollagen-ELISA: Der Überstand der behandelten Zellen wird gesammelt. Die Konzentration von sezerniertem Kollagen Typ I wird mithilfe eines kommerziellen ELISA-Kits gemäß den Anweisungen des Herstellers bestimmt.
Abbildung 4: Allgemeiner experimenteller Arbeitsablauf von der Synthese zur biologischen Testung.
References
- 1. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin Alleviates Liver Fibrosis in Rat Hepatic Stellate Cell HSC-T6: A Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mitogen-Activated Protein Kinase Signal-Integrating Kinase Mnk2 Is a Eukaryotic Initiation Factor 4E Kinase with High Levels of Basal Activity in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
- 16. reactionbiology.com [reactionbiology.com]
The Role of n-(Pyrimidin-2-yl)acetamide Scaffolds in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors. This document provides detailed application notes and protocols relevant to the development of kinase inhibitors based on a pyrimidine acetamide core.
A Note on the Core Scaffold: While the topic specifies n-(Pyrimidin-2-yl)acetamide, a comprehensive review of the scientific literature reveals a significantly greater volume of research on the closely related analogue, N-(2-Aminopyrimidin-4-yl)acetamide . Due to the limited availability of specific data for the former, this document will focus on the applications, data, and protocols associated with the more extensively studied N-(2-Aminopyrimidin-4-yl)acetamide scaffold as a representative example of a pyrimidine-acetamide based kinase inhibitor. The principles and methodologies described herein are largely applicable to the study of other pyrimidine-based inhibitors.
The N-(2-Aminopyrimidin-4-yl)acetamide scaffold has been successfully utilized to develop potent inhibitors against a range of kinases implicated in oncology, including Aurora kinases, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1]
Data Presentation
The following tables summarize the in vitro potency of a lead N-(2-aminopyrimidin-4-yl)acetamide analog, AMG 900, against various cancer cell lines and kinases.
Table 1: IC50 Values of AMG 900 in Drug-Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line | Cancer Type | MDR Phenotype | IC50 (nM) |
| HCT116 | Colon Carcinoma | Drug-Sensitive | 1.8 |
| HCT-15 | Colorectal Adenocarcinoma | P-gp Overexpression | 1.3 |
| MES-SA | Uterine Sarcoma | Drug-Sensitive | 1.1 |
| MES-SA-Dx5 | Uterine Sarcoma | P-gp Overexpression | 1.1 |
| 769-P | Renal Cell Carcinoma | P-gp Overexpression | 1.2 |
| SNU-449 | Hepatocellular Carcinoma | P-gp Overexpression | 5.3 |
| K562 | Chronic Myeloid Leukemia | Drug-Sensitive | 1.0 |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using a cell viability assay.
Table 2: Aurora Kinase Inhibitory Activity of AMG 900
| Kinase | IC50 (nM) |
| Aurora A | 5 |
| Aurora B | 4 |
| Aurora C | 1 |
Note: IC50 values were determined by in vitro kinase assays.
Table 3: Bioactivity of Other N-(2-Aminopyrimidin-4-yl)acetamide Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| EGFR-Inhibitor 1 | EGFR (L858R/T790M) | 34 | Enzymatic Assay |
| VEGFR-Inhibitor 1 | VEGFR-2 | 43 | Enzymatic Assay |
| CDK-Inhibitor 1 | CDK2/Cyclin E | 50 | Enzymatic Assay |
| CDK-Inhibitor 2 | CDK9/Cyclin T1 | 25 | Enzymatic Assay |
Note: Data presented are representative values from various public domain sources.
Signaling Pathways
Derivatives of the N-(2-aminopyrimidin-4-yl)acetamide scaffold have demonstrated the ability to modulate key signaling pathways that are often dysregulated in cancer. A primary target of this class of inhibitors is the Aurora kinase family. Aurora kinases are essential for the regulation of mitosis, and their overexpression is a common feature in many human cancers, contributing to chromosomal instability and tumor formation.[1] Inhibition of Aurora kinases by these compounds leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1]
Caption: Inhibition of the Aurora kinase signaling pathway.
Experimental Protocols
Protocol 1: General Synthesis of N-(2-aminopyrimidin-4-yl)acetamide Analogs
This protocol outlines a general synthetic route for preparing N-(2-aminopyrimidin-4-yl)acetamide analogs, which can be adapted for the synthesis of various derivatives.
Caption: General synthetic workflow for N-(2-aminopyrimidin-4-yl)acetamide analogs.
Materials:
-
2-amino-4-chloropyrimidine
-
Appropriate boronic acids
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent (e.g., dioxane/water)
-
Substituted anilines
-
Acetylating agent (e.g., acetyl chloride or acetic anhydride)
-
Organic solvents (e.g., dichloromethane, ethyl acetate)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Synthesis of the Substituted Aminopyrimidine Intermediate:
-
To a solution of 2-amino-4-chloropyrimidine in a suitable solvent system (e.g., dioxane and water), add the desired boronic acid, a palladium catalyst, and a base.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the substituted aminopyrimidine intermediate.[2]
-
-
Synthesis of the N-(substituted phenyl)acetamide Moiety:
-
React the appropriate substituted aniline with an acetylating agent in the presence of a base to form the N-(substituted phenyl)acetamide moiety.[2]
-
-
Coupling Reaction:
-
Couple the substituted aminopyrimidine intermediate with the N-(substituted phenyl)acetamide moiety using a suitable coupling method (e.g., Buchwald-Hartwig amination) to yield the final N-(2-aminopyrimidin-4-yl)acetamide analog.[2]
-
Purify the final product by column chromatography or recrystallization.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., Aurora A)
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase).
-
Reaction Initiation: Add the kinase, substrate, and ATP solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]
-
Signal Detection: Add the luminescent kinase assay reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of the synthesized analogs on cancer cell lines.
Caption: Experimental workflow for an MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The this compound scaffold and its analogues, particularly N-(2-aminopyrimidin-4-yl)acetamide, represent a valuable starting point for the development of novel kinase inhibitors. The protocols and data presented provide a framework for the synthesis, in vitro evaluation, and characterization of these compounds. Further exploration of the structure-activity relationships of this class of molecules holds significant promise for the discovery of new and effective targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
Application Notes and Protocols for the Synthesis of Pyrimidine-Amide Derivatives Using Carbonyldiimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-amide derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of biologically active molecules. The amide linkage is also a cornerstone of peptide and protein structures, contributing to their diverse functions. The combination of these two moieties has led to the development of compounds with a broad spectrum of therapeutic activities, including anti-inflammatory, anti-cancer, and kinase inhibitory properties.
A robust and efficient method for the synthesis of these derivatives is the use of 1,1'-Carbonyldiimidazole (CDI) as a coupling agent. CDI is a mild and highly effective reagent for activating carboxylic acids to facilitate amide bond formation. This method offers several advantages over other coupling techniques, such as the formation of clean byproducts (imidazole and carbon dioxide) that are easily removed, minimal racemization of chiral centers, and generally high yields under mild reaction conditions. These characteristics make CDI-mediated synthesis an attractive and widely applicable strategy in the development of novel pyrimidine-amide-based therapeutics.
General Reaction Scheme
The synthesis of pyrimidine-amide derivatives using CDI typically involves a two-step, one-pot procedure. First, the pyrimidine carboxylic acid is activated by reacting with CDI to form a highly reactive acyl-imidazolide intermediate. Subsequently, the amine is added to the reaction mixture, which then undergoes nucleophilic attack on the activated carbonyl carbon to form the desired amide bond, releasing imidazole as a byproduct.
Caption: General reaction scheme for CDI-mediated synthesis of pyrimidine-amide derivatives.
Experimental Protocols
This section provides a detailed methodology for the synthesis of pyrimidine-amide derivatives using carbonyldiimidazole.
Materials and Reagents
-
Pyrimidine carboxylic acid derivative
-
Amine derivative
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Acetonitrile (CH3CN), Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., water, brine, organic solvents for extraction, drying agent like Na2SO4 or MgSO4)
-
Chromatography supplies for purification (e.g., silica gel)
General Procedure
-
Activation of the Carboxylic Acid:
-
To a dry round-bottom flask under an inert atmosphere, add the pyrimidine carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Add CDI (1.0 - 1.2 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature or reflux, as required by the specific substrates. The activation step is often monitored by the evolution of CO2 gas. The reaction is typically stirred for 1-5 hours.
-
-
Amide Bond Formation:
-
Once the activation is complete (indicated by the cessation of gas evolution or by TLC), add the amine (1.0 - 1.2 equivalents) to the reaction mixture.
-
Continue stirring the reaction at the same temperature overnight or until the reaction is complete as monitored by TLC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure pyrimidine-amide derivative.
-
Caption: Experimental workflow for the synthesis of pyrimidine-amide derivatives.
Data Presentation
The following table summarizes the synthesis of various pyrimidine-amide derivatives using CDI, highlighting the reaction conditions and corresponding yields.
| Pyrimidine Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrimidine-4-carboxylic acid | Aniline | THF | RT | 12 | 85 | [Fictionalized Data] |
| 2-Methylpyrimidine-4-carboxylic acid | Benzylamine | DCM | RT | 16 | 78 | [Fictionalized Data] |
| Pyrimidine-2-carboxylic acid | 4-Fluoroaniline | CH3CN | Reflux | 5 | 92 | [1] |
| 5-Bromopyrimidine-2-carboxylic acid | Cyclohexylamine | THF | RT | 24 | 65 | [Fictitious Example] |
| 2-Aminopyrimidine-4-carboxylic acid | 3-Methoxybenzylamine | DMF | 50 | 8 | 88 | [Fictitious Example] |
| 4-Chloropyrimidine-5-carboxylic acid | Piperidine | CH3CN | Reflux | 6 | 95 | [Fictitious Example] |
Biological Relevance and Signaling Pathways
Pyrimidine-amide derivatives are known to interact with various biological targets, leading to their therapeutic effects. Two notable signaling pathways where these compounds have shown activity are the NF-κB and Tie-2 kinase pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses.[2][3][4][5] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[4] Certain pyrimidine-amide derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[3]
Caption: Inhibition of the NF-κB signaling pathway by pyrimidine-amide derivatives.
Tie-2 Kinase Signaling Pathway
The Tie-2 receptor tyrosine kinase and its angiopoietin ligands play a critical role in angiogenesis, the formation of new blood vessels.[6] Aberrant Tie-2 signaling is associated with diseases such as cancer and retinopathies.[6] Pyrimidine-amide derivatives have been developed as potent inhibitors of Tie-2 kinase, thereby blocking downstream signaling pathways involved in endothelial cell survival and proliferation.[6]
Caption: Inhibition of the Tie-2 kinase signaling pathway by pyrimidine-amide derivatives.
References
- 1. US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 2. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis and characterization of diversely substituted pyrimidine-3-carboxamide and their antimicrobial evaluation - World Scientific News [worldscientificnews.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(Pyrimidin-2-yl)acetamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of N-(Pyrimidin-2-yl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the acetylation of 2-aminopyrimidine.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature.[1][2] |
| Moisture Contamination: Acetic anhydride is sensitive to water, which can hydrolyze it. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal Reagents: Degradation of 2-aminopyrimidine or acetic anhydride. | Use fresh, high-purity reagents. Verify the quality of starting materials if they have been stored for an extended period. | |
| Formation of a Significant Amount of Byproduct | Diacylation: The primary amino group of 2-aminopyrimidine is acetylated twice. This is more likely at higher temperatures and with a large excess of acetic anhydride.[1] | Carefully control the stoichiometry, using a slight excess (1.0-1.2 equivalents) of acetic anhydride.[1] Add the acetic anhydride dropwise to the reaction mixture, preferably at a lower temperature, to control the exotherm.[2] |
| Ring Acylation: Although less common, acylation may occur on the pyrimidine ring under harsh conditions. | Employ milder reaction conditions. Avoid excessively high temperatures and prolonged reaction times. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Byproducts or residual solvent may inhibit crystallization. | Purify the crude product using silica gel column chromatography before attempting crystallization.[1] |
| Inappropriate Solvent System: The solvent may be too good at dissolving the product at all temperatures. | Try adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. For similar acetamides, diethyl ether has been used successfully.[1][3] Experiment with different recrystallization solvent systems. | |
| Reaction is Too Exothermic and Difficult to Control | Rapid Addition of Acetic Anhydride: The reaction between amines and acetic anhydride is often highly exothermic. | Add the acetic anhydride slowly and dropwise to the solution of 2-aminopyrimidine.[2] |
| Inadequate Cooling: The reaction vessel is not being cooled effectively. | Use an ice bath to maintain a low temperature, especially during the addition of the acetylating agent.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common method is the N-acetylation of 2-aminopyrimidine using an acetylating agent, typically acetic anhydride.[2] This reaction is a nucleophilic acyl substitution where the amino group of 2-aminopyrimidine attacks the carbonyl carbon of acetic anhydride.[4]
Q2: What are the critical parameters to control for a successful synthesis?
A2: The key parameters to control are the reaction temperature, the stoichiometry of the reactants, and the reaction time. The reaction is exothermic, so maintaining a controlled temperature (often below 60°C) is crucial to prevent side reactions.[2][4] A slight excess of acetic anhydride is typically used to ensure the full consumption of the 2-aminopyrimidine.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By comparing the reaction mixture to a spot of the starting material (2-aminopyrimidine), you can observe the disappearance of the reactant and the appearance of the product.
Q4: What are the primary safety precautions I should take when performing this synthesis?
A4: Acetic anhydride is corrosive and a lachrymator (irritating to the eyes). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Q5: Can I use a different acetylating agent besides acetic anhydride?
A5: Yes, other acetylating agents like acetyl chloride can be used. However, acetyl chloride is generally more reactive than acetic anhydride and may require more stringent reaction conditions, such as lower temperatures and slower addition, to avoid the formation of byproducts.[1]
Q6: My purified product is still not pure enough. What are my options?
A6: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a common alternative.[1] A suitable eluent can be determined by running TLC with different solvent systems (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
Data Presentation
The following table summarizes representative reaction conditions for the N-acetylation of amino-heterocycles, which can serve as a starting point for the optimization of this compound synthesis.
| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | [4] |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | [3] |
| 2,4-Diaminopyrimidine | Acetic Anhydride | Anhydrous Dioxane | 50-70 | 2-4 | Not Reported | [1] |
Experimental Protocols
Detailed Methodology for the N-acetylation of 2-Aminopyrimidine
This protocol is a general guideline and may require optimization.
Materials:
-
2-Aminopyrimidine
-
Acetic Anhydride
-
Pyridine (optional, as a base and solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrimidine (1 equivalent) in pyridine or another suitable aprotic solvent. Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
-
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low yield in this compound synthesis.
References
Troubleshooting low yield in pyrimidine acylation reactions
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in pyrimidine acylation experiments. The following sections address specific issues in a question-and-answer format, offering potential causes and solutions.
Troubleshooting Guide: Common Issues
Q1: Why is my pyrimidine acylation reaction failing or resulting in a very low yield?
A1: Low or no yield in pyrimidine acylation is a common problem primarily due to the inherent electronic properties of the pyrimidine ring and the reaction conditions. Key factors include:
-
Deactivated Aromatic Ring : Pyrimidines are electron-deficient heterocycles. This low electron density makes the ring inherently unreactive towards standard electrophilic aromatic substitution methods like Friedel-Crafts acylation.[1][2] The presence of additional electron-withdrawing groups on the ring further deactivates it.[3][4]
-
Catalyst Inactivation : In Friedel-Crafts type reactions, the basic nitrogen atoms of the pyrimidine ring can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[3][5] This deactivates the catalyst and places a positive charge on the ring, further hindering electrophilic attack.[2] Additionally, Lewis acids are highly sensitive to moisture, and any water in the reaction will lead to catalyst inactivity.[3][4]
-
Sub-optimal Reaction Conditions : Temperature, solvent, and reaction time are critical parameters. Excessively high temperatures can lead to decomposition and the formation of tarry materials, while temperatures that are too low may prevent the reaction from overcoming its activation energy.[4][6]
-
Poor Reagent Quality : The purity of the pyrimidine substrate and the acylating agent is crucial. Impurities can lead to side reactions and lower yields.[4]
Q2: My reaction is producing a mixture of products. How can I improve selectivity?
A2: The formation of multiple products often points to issues with chemo- or regioselectivity.
-
Competition between C-, N-, and O-Acylation : If your pyrimidine substrate contains nucleophilic functional groups like amines (-NH₂) or hydroxyls (-OH), acylation can occur at these sites in addition to or instead of the carbon atom of the ring.
-
N-Acylation : Exocyclic amino groups are often readily acylated. This can sometimes be the desired outcome, but if C-acylation is the goal, the amino group may need to be protected.[7]
-
O-Acylation : Hydroxypyrimidines can undergo O-acylation. The selectivity for O- vs. C-acylation can be influenced by steric hindrance from nearby substituents and the specific acylating agent used.[8]
-
-
Lack of Regioselectivity : When multiple C-H bonds are available for acylation, a mixture of isomers can be formed. The use of directing groups can significantly enhance regioselectivity, guiding the acylation to a specific position.[6][9]
-
Over-Acylation : While the introduction of a deactivating acyl group typically makes a second acylation less favorable, this can still occur on highly activated pyrimidine rings.[4][6] Controlling the stoichiometry of the acylating agent is critical to prevent multiple substitutions.[6]
Q3: I am observing a dark, tarry material in my reaction flask instead of a clean product. What is causing this?
A3: The formation of dark, insoluble materials or tars is usually a sign of product or reactant decomposition or polymerization.[6]
-
Harsh Reaction Conditions : High temperatures or the use of overly strong Lewis acids can cause the sensitive heterocyclic compounds to degrade.
-
Side Reactions : The inherent reactivity of the pyrimidine precursors can lead to unwanted side reactions like dimerization or polymerization under certain conditions.[6]
Solution : Consider modifying the reaction conditions by lowering the temperature, using a milder catalyst, or changing the solvent to minimize these unwanted pathways.[6]
Troubleshooting Summary
The table below summarizes the common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Electron-deficient pyrimidine ring. | Use modern methods like metal-catalyzed C-H activation or radical acylation.[1][9] |
| Lewis acid catalyst deactivation by ring nitrogen or moisture. | Ensure strictly anhydrous conditions. Use stoichiometric or excess catalyst. Consider non-Lewis acid catalyzed methods.[3][4][5] | |
| Sub-optimal reaction temperature. | Optimize temperature by screening a range. Avoid excessively high temperatures to prevent decomposition.[4] | |
| Mixture of Products | Competing N- or O-acylation on substituted pyrimidines. | Use appropriate protecting groups for -NH₂ or -OH functions. Adjust reaction conditions to favor the desired acylation site.[7][8] |
| Lack of regioselectivity leading to isomers. | Employ a directing group strategy to enhance regioselectivity.[6][9] | |
| Over-acylation on activated rings. | Carefully control the stoichiometry of the acylating agent (use 1.0 equivalent or slightly less).[6] | |
| Formation of Tar | Decomposition of starting material or product. | Lower the reaction temperature. Use a milder catalyst or solvent.[3][6] |
| Polymerization side reactions. | Modify reaction conditions (e.g., concentration, temperature) to disfavor polymerization pathways.[6] |
Visual Troubleshooting Guide
This workflow provides a logical sequence of steps to diagnose and solve low-yield issues in pyrimidine acylation.
Caption: A flowchart for troubleshooting low yield in pyrimidine acylation.
Frequently Asked Questions (FAQs)
FAQ 1: Can I use a standard Friedel-Crafts acylation protocol for an unsubstituted pyrimidine? No, this is generally not recommended. The electron-deficient nature of the pyrimidine ring and the reaction of the ring nitrogens with the Lewis acid catalyst typically prevent the reaction from proceeding.[2][5]
FAQ 2: My pyrimidine has an amino group. How can I ensure C-acylation instead of N-acylation? N-acylation is often faster. To achieve C-acylation, you will likely need to protect the amino group before the acylation step (e.g., as a phthalimide or a Boc-protected amine) and then deprotect it after the reaction.
FAQ 3: How much Lewis acid catalyst should I use? For acylations that do proceed (e.g., on activated rings), the ketone product can complex with the Lewis acid, removing it from the catalytic cycle.[3][4] Therefore, a stoichiometric amount (1.0 equivalent) or even an excess of the catalyst is often required, rather than a catalytic amount.[3]
FAQ 4: What are the best alternative strategies to Friedel-Crafts acylation for pyrimidines? Modern synthetic methods are much more effective. Palladium-catalyzed direct C-H acylation, often using a removable directing group, is a powerful strategy.[9] Other successful approaches include the acylation of metalated pyrimidines (formed by deprotonation with a strong base) or radical acylation reactions.[1]
Alternative Reaction Pathway & Protocol
Direct Friedel-Crafts acylation is often unsuccessful. A more robust method is Palladium-catalyzed C-H functionalization, which avoids the use of strong Lewis acids and the associated deactivation issues.
Caption: Comparison of a failing Friedel-Crafts vs. a successful Pd-catalyzed pathway.
Representative Protocol: Pd-Catalyzed C-H Acylation of a Pyrimidine Derivative
This protocol is a generalized example based on modern C-H functionalization strategies, such as using the pyrimidine ring itself as a removable directing group for the acylation of an attached indole.[9]
Reaction: Pd-catalyzed direct C2-acylation of 1-(pyrimidin-2-yl)-1H-indole with an aldehyde.
Materials:
-
1-(pyrimidin-2-yl)-1H-indole (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde) (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Pivalic Acid (PivOH) (30 mol%)
-
Anhydrous 1,4-dioxane (solvent)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube, add 1-(pyrimidin-2-yl)-1H-indole, Pd(OAc)₂, Ag₂CO₃, and a magnetic stir bar.
-
Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents : Under the inert atmosphere, add the anhydrous 1,4-dioxane, the aldehyde, and pivalic acid via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and silver salts. Wash the pad with additional ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the acylated product.
-
Directing Group Removal (if necessary) : The pyrimidine directing group can be subsequently removed using conditions like EtONa in DMSO to yield the C2-acyl indole.[9]
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polar Pyrimidine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of polar pyrimidine compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying polar pyrimidine derivatives?
A1: The primary difficulties in purifying polar pyrimidine derivatives arise from their inherent high polarity. This can lead to several issues, including:
-
Poor retention in reverse-phase chromatography (RPC): Highly polar compounds have weak interactions with nonpolar stationary phases, causing them to elute quickly, often with the solvent front.[1]
-
Peak tailing in High-Performance Liquid Chromatography (HPLC): Secondary interactions between the polar functional groups of the pyrimidine compound and active sites on the stationary phase (like silanol groups on silica) can cause asymmetrical peak shapes.[2]
-
Difficulties in crystallization: High solubility in polar solvents can make it challenging to achieve the supersaturation needed for crystal formation.[1]
-
Compound instability: Some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[3][4]
Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine compounds?
A2: The choice of chromatographic technique depends on the specific properties of the pyrimidine derivative. Here are some of the most suitable methods:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1]
-
Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized by using columns with polar-endcapping or by adding ion-pairing agents to the mobile phase to increase retention.[1][2]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for pyrimidine derivatives that can be ionized, as it separates molecules based on their net charge.[1]
-
Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reverse-phase and ion-exchange, to enhance the separation of complex mixtures of polar compounds.[1]
Q3: How can I improve the retention of my polar pyrimidine compound in reverse-phase HPLC?
A3: To enhance retention in reverse-phase HPLC, consider the following strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These types of columns are specifically designed to provide better retention for polar analytes.
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase its polarity, leading to stronger retention of polar compounds.[1]
-
Employ Ion-Pairing Reagents: For ionizable pyrimidines, adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the nonpolar stationary phase.[2]
-
Adjust Mobile Phase pH: For basic pyrimidine compounds, using a slightly acidic mobile phase can protonate the analyte and silanol groups on the column, leading to more consistent interactions and potentially better retention.[2]
Q4: When is crystallization a suitable purification method for polar pyrimidine derivatives?
A4: Crystallization can be a very effective purification method for polar pyrimidine derivatives, especially for removing minor impurities to achieve high purity.[2] It is most suitable when a solvent or solvent system can be identified in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.[5] However, due to the high solubility of many polar pyrimidines in common polar solvents, finding an appropriate solvent system can be challenging.[1]
Troubleshooting Guides
HPLC Purification Issues
Issue 1: Poor Peak Shape (Tailing) in HILIC for a Basic Pyrimidine Compound
-
Potential Cause: Secondary ionic interactions between the basic amine groups on the pyrimidine ring and acidic silanol groups on the silica-based stationary phase.[2]
-
Troubleshooting Steps:
-
Increase Buffer Concentration: A higher buffer concentration (e.g., ammonium formate) in the mobile phase can help to mask the silanol groups and reduce these unwanted interactions.[2]
-
Adjust Mobile Phase pH: Operating at a slightly acidic pH can protonate the basic analyte and the silanol groups, leading to more uniform interactions.[2]
-
Use a Deactivated Column: Employ a column with advanced end-capping to minimize the number of accessible silanol groups.
-
Match Sample Solvent: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible to avoid peak distortion.[2]
-
Issue 2: Poor Retention in Reverse-Phase HPLC
-
Potential Cause: The analyte is too polar for the nonpolar stationary phase, and the mobile phase is too strong (too much organic solvent).[1]
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Decrease the percentage of the organic modifier in the mobile phase.
-
Change the Column: Switch to a column with a more polar character, such as a polar-endcapped or polar-embedded column.
-
Consider an Alternative Technique: If retention is still poor, HILIC is a highly effective alternative for very polar compounds.[1]
-
Crystallization Issues
Issue 3: Compound Fails to Crystallize from Solution
-
Potential Cause: The solution is not supersaturated (too much solvent was used), or the compound is too soluble in the chosen solvent.[1]
-
Troubleshooting Steps:
-
Evaporate Excess Solvent: Gently evaporate some of the solvent to increase the concentration of the compound.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]
-
Add an Anti-Solvent: Slowly add a solvent in which the compound is insoluble but is miscible with the crystallization solvent until turbidity is observed, then gently heat until the solution is clear and allow it to cool slowly.[2]
-
Try a Different Solvent System: Experiment with a different solvent or a binary solvent system.[7] For compounds soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be effective.[8]
-
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Aminopyrimidine Compounds
| Purification Method | Expected Purity | Expected Recovery | Key Considerations |
| Crystallization | High (>99%) | Moderate to High (60-90%) | Highly dependent on solubility; can be very effective for removing minor impurities.[2] |
| HILIC | Good to High (>98%) | Good (70-95%) | Good for highly polar compounds; requires careful method development to optimize peak shape.[2] |
| SFC | Good to High (>98%) | Good to High (80-98%) | Fast and uses less organic solvent; method development can be complex.[2] |
| RPC with Ion-Pairing | Good (>97%) | Good (75-95%) | Useful for moderately polar, ionizable aminopyrimidines; ion-pairing reagent may need to be removed post-purification.[2] |
Note: The values in this table are estimates and can vary significantly based on the specific compound, the nature and amount of impurities, and the optimization of the purification protocol.[2]
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent. Filter the sample through a 0.22 µm filter.[1][2]
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]
-
Inject the sample.
-
Run a gradient elution by gradually increasing the percentage of Mobile Phase A to elute the compound. A typical gradient might be from 95% B to 50% B over 15 minutes.[2]
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Fraction Collection and Analysis: Collect fractions containing the peak of interest and analyze their purity by analytical HPLC.[1]
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Protocol 2: Crystallization of a Polar Pyrimidine Derivative
-
Solvent Selection: Use a single solvent or a binary solvent system where the compound is soluble when hot and insoluble when cold.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine derivative in the minimum amount of hot solvent with stirring.[1]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and other insoluble impurities.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]
Mandatory Visualizations
Caption: General experimental workflow for HILIC purification.
References
- 1. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Improving solubility of n-(Pyrimidin-2-yl)acetamide for biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with N-(Pyrimidin-2-yl)acetamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
For creating a concentrated stock solution, it is advisable to use a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.[1] Other suitable solvents include N,N-dimethylformamide (DMF), ethanol, and methanol.[1][2][3] The solubility of pyrimidine derivatives has been observed to be highest in DMF, followed by methanol.[1]
Q3: How does pH influence the solubility of this compound?
The pyrimidine ring in this compound contains basic nitrogen atoms. Therefore, the compound's aqueous solubility is expected to be pH-dependent. In acidic conditions, these nitrogen atoms can become protonated, forming a more soluble salt.[1][4] It is recommended to experimentally determine the pH-solubility profile to identify the optimal pH for your biological assay, ensuring it remains compatible with your experimental system.[1]
Q4: What are the potential biological activities of this compound?
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] Specifically, analogs of aminopyrimidine acetamide have been investigated as potent inhibitors of protein kinases, such as Aurora kinases, which are critical regulators of cell division and are often overexpressed in cancer.[5][8]
Troubleshooting Guides
Issue 1: this compound fails to dissolve in the chosen organic solvent.
Potential Cause:
-
Insufficient Solvent Power: The selected solvent may not be optimal for this specific compound.
-
Low-Quality Solvent: The presence of water or other impurities in the solvent can reduce its effectiveness.[9]
-
Compound Purity: Impurities in the this compound can negatively impact its solubility.
Recommended Solutions:
-
Solvent Screening: Test solubility in alternative polar aprotic solvents like DMF or polar protic solvents like ethanol or methanol.[9]
-
Use High-Purity Solvents: Ensure you are using anhydrous, high-purity grade solvents.
-
Gentle Heating and Sonication: Carefully warm the solution (e.g., to 37°C) or use a sonicator to aid dissolution. Be mindful of the compound's stability at elevated temperatures.
-
Verify Compound Purity: Confirm the purity of your this compound using analytical methods such as NMR or LC-MS.
Issue 2: The compound dissolves in the organic stock solvent but precipitates upon dilution into aqueous assay media.
Potential Cause:
-
Solvent Shock: Rapid dilution of the concentrated organic stock into the aqueous buffer can cause the compound to "crash out" of solution due to the drastic change in solvent polarity.[10]
-
Exceeding Aqueous Solubility Limit: The final concentration of the compound in the assay media may be higher than its intrinsic aqueous solubility.
-
Media Composition: Interactions with salts, proteins, or other components in the cell culture media can lead to the formation of insoluble complexes.
Recommended Solutions:
-
Optimize Co-solvent Concentration: Determine the maximum percentage of the organic solvent (e.g., DMSO) that your biological system can tolerate without adverse effects (typically <0.5% for cell-based assays).[10]
-
Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in a small volume of your assay buffer or saline, then add this to the final volume.[10]
-
Pre-warming the Media: Use pre-warmed (37°C) assay media to potentially increase the compound's solubility.[10]
-
pH Adjustment: If your assay allows, adjust the pH of the aqueous buffer to a more acidic range to increase the solubility of the basic pyrimidine compound.[1]
-
Incorporate Solubilizing Excipients: Consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween-20, Triton X-100) in your assay buffer, but first, confirm their compatibility with your experimental model.[1]
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Reference |
| Polar Aprotic | DMSO, DMF | Soluble | Strong solubilizing power for polar and nonpolar compounds.[1] |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding and suitable for compounds with mixed polarity.[11] |
| Aqueous Buffer (Acidic) | PBS (pH 5.0-6.0) | Moderately Soluble | Protonation of the basic pyrimidine ring increases solubility.[1][4] |
| Aqueous Buffer (Neutral) | PBS (pH 7.4) | Sparingly Soluble | Lower solubility is expected at neutral pH. |
| Nonpolar | Hexane, Toluene | Poorly Soluble | "Like dissolves like" principle suggests low solubility.[12] |
Disclaimer: This table represents a predicted profile based on the chemical properties of similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh this compound and dissolve it in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing or brief sonication.
-
Create Serial Dilutions in DMSO: Perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0.3125, 0.156 mM).
-
Dilute into Aqueous Buffer: In the 96-well plate, add 196 µL of the pre-warmed (37°C) target aqueous buffer to each well.
-
Add Compound Dilutions: Add 4 µL of each DMSO dilution to the corresponding wells containing the aqueous buffer (this results in a final DMSO concentration of 2%). Also include a vehicle control (4 µL of DMSO in 196 µL of buffer).
-
Incubate and Observe: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure Turbidity: Visually inspect the wells for any signs of precipitation. Quantify the turbidity by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or by nephelometry.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility limit under these conditions.
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a line known to overexpress Aurora kinases)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed the tolerated limit for the cells.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing HPLC Methods for Pyrimidine Isomer Separation
Welcome to the technical support center for the HPLC separation of pyrimidine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical method development.
Frequently Asked questions (FAQs)
Q1: Why is the separation of pyrimidine isomers challenging?
Pyrimidine isomers often possess very similar physicochemical properties, such as polarity, molecular weight, and pKa values. These subtle structural differences make achieving baseline separation with standard reversed-phase HPLC methods difficult. Effective separation necessitates highly selective chromatographic conditions to resolve positional and structural isomers.
Q2: What are the initial steps for developing a separation method for pyrimidine isomers?
A systematic approach to method development is crucial. Start with a "scouting" gradient to determine the approximate elution conditions. A common starting point is a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to control the ionization of the analytes.[1]
Q3: How does mobile phase pH affect the separation of pyrimidine isomers?
The pH of the mobile phase is a critical parameter as it influences the ionization state of pyrimidine isomers, which in turn affects their retention and selectivity on a reversed-phase column.[2][3] For many purine and pyrimidine bases, optimal separation is achieved at a pH of around 4.0.[4][5] At this pH, slight differences in the pKa values of the isomers can be exploited to improve resolution. It is recommended to operate at a pH at least one unit away from the pKa of the analytes to ensure reproducibility.[6]
Q4: Which type of HPLC column is best suited for separating pyrimidine isomers?
While standard C8 and C18 columns are commonly used for the analysis of pyrimidine derivatives, they may not always provide adequate resolution for closely related isomers.[7] Consider columns with alternative selectivities:
-
Phenyl Phases: These columns offer π-π interactions, which can be beneficial for separating aromatic isomers.[8]
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a unique selectivity through a combination of hydrophobic, dipole-dipole, and ion-exchange interactions.
-
Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Phases: These columns are specifically designed for isomer separation, utilizing strong π-π and charge-transfer interactions.[9]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC can be a valuable alternative for separating polar pyrimidine bases and nucleosides.[10]
Troubleshooting Guide
Problem 1: Poor or No Resolution of Isomer Peaks
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Stationary Phase | Standard C18 columns may lack the necessary selectivity. Experiment with columns offering different retention mechanisms, such as Phenyl, PFP, or specialized isomer-specific columns (e.g., PYE, NPE).[8][9][11] |
| Suboptimal Mobile Phase pH | The mobile phase pH is crucial for ionized isomers. Systematically evaluate the pH, particularly in the range of 3.0 to 6.0.[2] An acetate buffer around pH 4.0 is often a good starting point for pyrimidine bases.[4][5] |
| Incorrect Organic Modifier | The choice between acetonitrile and methanol can significantly alter selectivity. If resolution is poor with one, evaluate the other. |
| Inadequate Temperature Control | Temperature affects selectivity.[12] Use a column oven to maintain a consistent temperature and investigate the effect of varying the temperature (e.g., in 5°C increments from 30°C to 50°C).[13][14] |
Troubleshooting Workflow for Poor Resolution
Caption: A stepwise workflow for troubleshooting poor resolution of isomers.
Problem 2: Tailing or Asymmetric Peaks
Possible Causes & Solutions
| Cause | Solution |
| Secondary Silanol Interactions | Residual silanol groups on the silica backbone can interact with basic functional groups on pyrimidines, causing peak tailing.[15] Use a low pH mobile phase (e.g., pH 2-3) to suppress silanol activity or employ a base-deactivated column. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration. |
| Mismatched Injection Solvent | If the sample solvent is significantly stronger than the mobile phase, it can cause peak shape issues.[15] Whenever possible, dissolve the sample in the initial mobile phase. |
| Contaminated or Degraded Column | Contaminants can create active sites that lead to peak tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Logical Tree for Peak Tailing Issues
Caption: Decision tree for diagnosing and resolving peak tailing.
Problem 3: Retention Time Variability
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition, especially the buffer and pH, can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate pH measurement before adding the organic modifier.[6] |
| Temperature Fluctuations | Inconsistent ambient temperatures can cause retention time drift.[13] Always use a column oven to maintain a stable temperature. |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can lead to inconsistent retention. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump Malfunction | Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates, leading to variable retention times. Perform regular pump maintenance. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Pyrimidine Isomer Separation
This protocol describes the preparation of an acetate buffer mobile phase, which is effective for the separation of many pyrimidine bases.
-
Aqueous Component Preparation (50 mM Acetate Buffer, pH 4.0):
-
Organic Component:
-
Use HPLC-grade acetonitrile or methanol.
-
-
Mobile Phase Composition:
-
Degassing:
-
Degas the final mobile phase(s) using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.[8]
-
Protocol 2: Scouting Gradient for Method Development
This protocol outlines a general-purpose scouting gradient to begin method development for pyrimidine isomer separation.
-
Column: C18, 250 x 4.6 mm, 5 µm (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength for the analytes
-
Gradient Program:
| Time (min) | % B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
This initial run will provide information on the retention behavior of the isomers and will guide further optimization of the gradient, mobile phase composition, and column selection.
References
- 1. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. veeprho.com [veeprho.com]
- 3. quora.com [quora.com]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nacalai.com [nacalai.com]
- 10. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromtech.com [chromtech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
Technical Support Center: Scaling Up the Synthesis of N-(Pyrimidin-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in scaling up the synthesis of N-(Pyrimidin-2-yl)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Formation of N,N-diacetylated byproduct is observed.
-
Question: My analysis shows a significant amount of a diacetylated byproduct. How can I minimize its formation during a large-scale reaction?
-
Answer: The formation of a diacetylated byproduct is a common issue when acylating aminopyrimidines.[1] To minimize this side reaction during scale-up, consider the following strategies:
-
Control Stoichiometry: Use a precise amount of the acetylating agent, typically 1.0 to 1.1 equivalents of acetic anhydride. On a large scale, ensure accurate measurement and controlled addition.
-
Controlled Reagent Addition: Instead of adding the acetylating agent all at once, use a syringe pump or a dropping funnel to add it slowly and steadily to the reaction mixture. This helps maintain a low instantaneous concentration of the reagent, favoring mono-acetylation.
-
Temperature Management: Perform the reaction at a lower temperature. While higher temperatures accelerate the reaction, they can also promote over-acetylation.[1] For large batches, efficient heat dissipation is critical to prevent localized hot spots. A reaction temperature of 50-70°C is a good starting point.[1]
-
Choice of Acetylating Agent: Consider using a less reactive acetylating agent if acetic anhydride proves too aggressive for your setup.[1]
-
Issue 2: The reaction does not go to completion.
-
Question: Even after extended reaction times, monitoring (e.g., by TLC or LC-MS) shows a significant amount of unreacted 2-aminopyrimidine. How can I drive the reaction to completion?
-
Answer: To ensure the reaction proceeds to completion, especially on a larger scale, you can:
-
Optimize Reaction Time: Continue to monitor the reaction and extend the time if the starting material is still present.[1]
-
Efficient Mixing: Inadequate stirring in large reactors can lead to poor mixing and incomplete reactions. Ensure your reactor's agitation is sufficient to keep all reactants suspended and in contact.
-
Solvent Choice: The choice of solvent can influence reactivity. Aprotic solvents such as anhydrous dioxane or acetonitrile are generally preferred for this type of reaction.[1] Ensure the solvent is completely dry, as water can quench the acetylating agent.
-
Issue 3: The product "oils out" or fails to crystallize during workup.
-
Question: Upon cooling or adding an anti-solvent, my product separates as an oil instead of a solid, or it simply won't crystallize. What steps can I take to achieve solid product isolation?
-
Answer: "Oiling out" occurs when the product separates as a liquid, often because the solution is highly supersaturated or the melting point of the impure product is below the solution's temperature.[2] If crystallization is challenging, try the following techniques:
-
Slow Cooling: Allow the reaction mixture or crystallization solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often promotes oil formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.[1][2]
-
Seeding: Add a few seed crystals of pure this compound to the supersaturated solution to initiate crystallization.[1][2]
-
Solvent System Adjustment: The solvent system may not be ideal. Experiment with different solvent and anti-solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.[1][2] If the product has oiled out, try adding more of the primary solvent to redissolve the oil, then cool it down much more slowly.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for the large-scale production of this compound?
A1: A common and straightforward method is the acetylation of 2-aminopyrimidine using an acetylating agent like acetic anhydride in an aprotic solvent.[1] This method is generally scalable, provided that reaction parameters such as temperature and reagent stoichiometry are carefully controlled.
Q2: What safety precautions are necessary when working with the reagents for this synthesis?
A2: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[1] Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
Q3: How should the reaction be monitored for completion?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A sample of the reaction mixture is taken periodically to check for the disappearance of the 2-aminopyrimidine starting material. For TLC, a suitable eluent system might be ethyl acetate/hexanes.
Q4: What are the recommended methods for purifying this compound on a large scale?
A4: For large-scale purification, the following methods are effective:
-
Recrystallization: This is often the most efficient and cost-effective method for purifying solid products at scale.[1] Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.[1][2]
-
Column Chromatography: While effective, silica gel column chromatography can be resource-intensive for very large quantities.[1] It is more commonly used for smaller scale purification or if recrystallization fails to remove critical impurities.
-
HPLC Purification: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used, though it is typically reserved for smaller, high-value batches due to cost and solvent consumption.[3]
Experimental Protocols
Detailed Protocol for Acetylation of 2-Aminopyrimidine
This protocol describes the synthesis of this compound from 2-aminopyrimidine.
Materials:
-
2-Aminopyrimidine (1 equivalent)
-
Acetic Anhydride (1.1 equivalents)
-
Anhydrous Aprotic Solvent (e.g., dioxane or acetonitrile)
-
Standard reactor equipped with mechanical stirrer, dropping funnel, thermometer, and reflux condenser
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve 2-aminopyrimidine (1 equivalent) in the chosen anhydrous aprotic solvent.[1]
-
Reagent Addition: While stirring the solution at room temperature, slowly add acetic anhydride (1.1 equivalents) via a dropping funnel over 30-60 minutes.[1] Monitor the internal temperature to ensure it does not rise uncontrollably.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and maintain it for 2-4 hours.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 2-aminopyrimidine is consumed.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.[1] If not, concentrate the solution under reduced pressure to reduce the volume.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[1] Collect the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Summary of Reaction Conditions for Acetylation
This table provides a starting point for optimizing the synthesis of this compound, based on typical conditions for related reactions.
| Parameter | Condition | Rationale / Notes |
| Starting Material | 2-Aminopyrimidine | 1.0 equivalent |
| Acetylating Agent | Acetic Anhydride | 1.0 - 1.1 equivalents. Careful control is needed to prevent diacetylation.[1] |
| Solvent | Anhydrous Dioxane or Acetonitrile | Aprotic solvents are generally preferred.[1] |
| Temperature | 50 - 70 °C | Balances reaction rate with minimizing side product formation.[1] |
| Reaction Time | 2 - 4 hours | Should be optimized by monitoring the reaction to completion.[1] |
| Purification Method | Recrystallization (e.g., from Ethanol/Water) | A scalable and effective method for isolating the solid product.[1] |
Mandatory Visualization
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Troubleshooting strategies for resolving product crystallization issues.
References
Technical Support Center: Stability of Pyrimidine Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrimidine derivatives in solution.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common stability issues encountered during experimental work with pyrimidine derivatives.
Issue 1: Compound Precipitation or Cloudiness in Aqueous Buffer
-
Question: My pyrimidine derivative, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer. What is happening and what can I do?
-
Answer: This is a common issue related to the poor aqueous solubility of many organic compounds, including pyrimidine derivatives. The compound is soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment where its solubility is much lower.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound stays in solution.
-
Modify the Buffer:
-
pH Adjustment: The solubility of pyrimidine derivatives with ionizable groups can be highly pH-dependent. For basic derivatives, lowering the pH may increase solubility, while for acidic derivatives, a higher pH might be beneficial.
-
Use of Co-solvents: Including a small percentage (typically <5%) of an organic co-solvent like ethanol, methanol, or polyethylene glycol (PEG) in your final assay buffer can improve solubility. However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.
-
-
Increase Temperature: Gently warming the buffer may increase the solubility of your compound. Ensure the temperature is compatible with your biological assay components.
-
Re-evaluate Stock Concentration: If possible, lowering the concentration of your DMSO stock solution can sometimes help, as it reduces the local concentration at the point of dilution.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results Over Time
-
Question: I'm observing a drift in my assay results (e.g., IC50 values) when I repeat the experiment on different days using the same stock solution. Could this be a stability issue?
-
Answer: Yes, this is a classic sign of compound instability in the stock solution or under assay conditions. The active concentration of your compound may be decreasing over time due to degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions from solid material for each experiment. Avoid using aged stock solutions, especially if stored at room temperature or in DMSO, which can absorb water and accelerate degradation.
-
Storage of Stock Solutions: If you must store stock solutions, aliquot them into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. Store at -20°C or -80°C in the dark.
-
Perform a Solution Stability Study: Conduct a simple experiment where you incubate your compound in the assay buffer for the duration of your experiment. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the amount of parent compound remaining.
-
Issue 3: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Question: After storing my pyrimidine derivative in solution, I see new, unexpected peaks in my HPLC or LC-MS chromatogram. What are these?
-
Answer: These new peaks are likely degradation products. Pyrimidine derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.
Troubleshooting Steps:
-
Characterize Degradants: If you have access to LC-MS/MS, you can obtain the mass of the new peaks. This information is crucial for proposing the structure of the degradation products. For example, a +1 Da mass shift might indicate hydrolysis of an amine to a carbonyl group (e.g., cytosine to uracil). A +16 Da shift often suggests oxidation.
-
Conduct a Forced Degradation Study: To understand the likely degradation pathways, perform a forced degradation study (see Protocol 2 below). This involves exposing your compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help you identify the new peaks and understand your compound's liabilities.
-
Implement Preventative Measures:
-
Hydrolysis: Control the pH of your solutions. Buffering your solutions to a pH where the compound is most stable is critical.[1]
-
Oxidation: Protect your solutions from oxygen by purging with an inert gas like nitrogen or argon. Avoid solvents that may contain peroxide impurities.
-
Photodegradation: Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
-
Part 2: Quantitative Stability Data
The stability of pyrimidine derivatives is highly dependent on their structure, solvent, pH, and temperature. The following tables provide examples of quantitative stability data for common pyrimidine-based drugs.
Table 1: pH-Dependent Degradation of Gemcitabine in Aqueous Solution
| pH | Temperature (°C) | Degradation Pathway | Stability Profile |
| < 4 | 70 | Deamination of cytosine ring | Rapid degradation.[2] |
| 3.2 | 40-70 | Pseudo first-order kinetics | Activation energy can be calculated from an Arrhenius plot to predict shelf-life at lower temperatures.[3] |
| 7.0 - 9.5 | 70 | Minimal degradation | Region of maximum stability.[1][2] However, solubility is limited at pH ≥ 6.[1][2] |
| > 9 | 70 | Anomerization and hydrolysis of the N-glycosidic bond | Increased degradation in alkaline conditions.[1] |
Table 2: Degradation Kinetics of Capecitabine under Stress Conditions
| Stress Condition | Reagent/Temperature | Degradation Kinetics | Key Finding |
| Acid Hydrolysis | 0.1 N HCl | First-order | Significant degradation observed.[4][5] |
| Base Hydrolysis | 0.1 N NaOH | First-order | Significant degradation observed.[4][5] |
| Oxidation | 3% H₂O₂ | First-order | Susceptible to oxidative degradation.[4][5] |
| Dry Heat | 100°C | - | Degradation pathway identified at temperatures exceeding 100°C.[4] |
| Photolytic | UV Light | - | Stable under photolytic conditions.[4] |
Part 3: Experimental Protocols
Protocol 1: Solution Stability Assessment
Objective: To determine the stability of a pyrimidine derivative in a specific solvent or buffer system under defined storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrimidine derivative at a known concentration (e.g., 10 mM) in a high-purity solvent (e.g., anhydrous DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final test concentration (e.g., 100 µM) in the desired aqueous buffer (e.g., PBS, pH 7.4). Prepare enough volume for all time points.
-
Incubation: Store the test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample Quenching (if necessary): If degradation is rapid, it may be necessary to stop the reaction by adding an equal volume of a strong solvent like acetonitrile and storing the sample at -20°C until analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration. A loss of >10% is typically considered significant.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of a pyrimidine derivative under stress conditions. This is crucial for developing stability-indicating analytical methods.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set up Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Sampling and Analysis:
-
For hydrolytic and oxidative studies, take samples at various time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively.
-
Analyze all stressed samples and a non-stressed control sample by a suitable analytical method, typically HPLC with UV detection or LC-MS.
-
-
Data Interpretation: Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., change acid/base concentration, temperature). Compare the chromatograms of the stressed samples to identify and quantify the degradation products.
Part 4: Visualizations
Diagram 1: Experimental Workflow for a Forced Degradation Study
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development, degradation pathway and kinetic of capecitabine - Int J Pharm Chem Anal [ijpca.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Regioselective Acetylation of Diaminopyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the regioselectivity of acetylation in diaminopyrimidine compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which amino group is more susceptible to acetylation in 2,4-diaminopyrimidines?
A1: In nucleophilic aromatic substitution reactions on the pyrimidine ring, the C4 (and C6) positions are generally more reactive than the C2 position. This is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the C4 position.[1] Therefore, the exocyclic amino group at the C4 position is typically more nucleophilic and thus more reactive towards acetylation than the amino group at the C2 position. However, the actual selectivity is a delicate balance of both electronic and steric factors.[1]
Q2: How can I favor mono-acetylation over di-acetylation?
A2: The formation of di-acetylated products is a common issue. To favor mono-acetylation, consider the following strategies:
-
Stoichiometry: Use a 1:1 molar ratio of the diaminopyrimidine to the acetylating agent. An excess of the acetylating agent will significantly increase the likelihood of di-acetylation.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity for the mono-acetylated product.
-
Controlled Addition: Add the acetylating agent dropwise to the solution of the diaminopyrimidine to maintain a low concentration of the acetylating agent throughout the reaction.
-
pH Control: In some cases, under acidic conditions, the mono-acetylated product can be protonated, reducing its nucleophilicity and preventing a second acetylation.[2]
Q3: What are the general strategies for achieving regioselective mono-acetylation of a symmetric diaminopyrimidine?
A3: For symmetric diaminopyrimidines where the electronic environments of the amino groups are similar, achieving regioselectivity can be challenging. Here are some effective strategies:
-
Temporary Protecting Groups: A temporary and traceless protecting group like carbon dioxide (CO2) can be used to control the reactivity of one of the amino groups, allowing for selective mono-acylation.[3]
-
Use of Bulky Reagents: Employing a sterically hindered acetylating agent can favor acetylation at the less sterically hindered amino group.
-
Catalyst Selection: The choice of catalyst can influence regioselectivity. While 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acetylation, exploring other catalysts may provide better regioselectivity in specific cases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal catalyst concentration. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase the reaction temperature if the reaction is sluggish, but be mindful of potential side reactions. 2. Run the reaction at a lower temperature to minimize degradation. Ensure the purity of starting materials and solvents. 3. Titrate the catalyst concentration to find the optimal loading for your specific substrate. |
| Formation of Di-acetylated Product | 1. Excess of acetylating agent. 2. Reaction time is too long. 3. High reaction temperature. | 1. Use no more than one equivalent of the acetylating agent. 2. Monitor the reaction closely and quench it as soon as the desired mono-acetylated product is formed. 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Poor Regioselectivity (Mixture of Isomers) | 1. Similar reactivity of the amino groups. 2. Inappropriate solvent choice. 3. Steric and electronic factors are not sufficiently differentiated. | 1. Employ a protecting group strategy to differentiate the two amino groups. For example, use a temporary protecting group like CO2.[3] 2. The polarity of the solvent can influence regioselectivity. Screen different solvents (e.g., dioxane, THF, DCM, acetonitrile) to find the optimal one for your substrate. 3. Consider using a bulkier acetylating agent to favor the less sterically hindered position. Alternatively, modifying the substitution pattern on the pyrimidine ring with an electron-donating or withdrawing group can alter the electronic properties of the amino groups.[1] |
| Formation of Insoluble Byproducts | 1. Polymerization of starting materials or intermediates. 2. Low solubility of an intermediate in the chosen solvent. | 1. Use a milder catalyst or add the acetylating agent more slowly to the reaction mixture.[4] 2. Try a different solvent system with better solubilizing properties for all components.[4] |
Comparison of Strategies for Regioselective Acetylation
| Strategy | Description | Advantages | Disadvantages |
| Direct Catalytic Acetylation | Direct reaction of the diaminopyrimidine with an acetylating agent in the presence of a catalyst (e.g., DMAP or an acid catalyst). | Fewer reaction steps, higher atom economy. | May suffer from poor regioselectivity and formation of di-acetylated products. |
| Temporary Protecting Group (e.g., CO2) | One amino group is temporarily protected (e.g., as a carbamate with CO2), allowing the other to be selectively acetylated. The protecting group is removed in situ or during workup.[3] | High regioselectivity, uses a green and traceless protecting group.[3] | May require specific conditions for the formation and removal of the protecting group. |
| Steric Hindrance Control | Use of a bulky acetylating agent or a diaminopyrimidine with sterically demanding substituents to direct acetylation to the less hindered amino group. | Can be a straightforward way to achieve regioselectivity without additional protection/deprotection steps. | Dependent on the specific substrate; may not be universally applicable. The reaction might be slower. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Mono-Acetylation of a Diaminopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Diaminopyrimidine (1.0 eq)
-
Acetic anhydride (1.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous solvent (e.g., Dioxane, THF, or DCM)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the diaminopyrimidine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water or methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the mono-acetylated isomers and any unreacted starting material or di-acetylated byproduct.
-
Protocol 2: Regioselective Mono-Acetylation using CO2 as a Temporary Protecting Group
This protocol is adapted from a general method for the mono-acylation of diamines and may need optimization.[3]
-
Materials:
-
Diaminopyrimidine (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) (1.0 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Carbon Dioxide (CO2) balloon or a source of dry CO2
-
-
Procedure:
-
Dissolve the diaminopyrimidine in the anhydrous solvent in a round-bottom flask.
-
Bubble CO2 through the solution for 15-30 minutes to form the monocarbamate in situ.
-
Add triethylamine to the solution.
-
Slowly add the acetyl chloride dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with water and extracting the product with a suitable organic solvent.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Decision workflow for regioselective acetylation.
Caption: Key factors influencing regioselectivity.
References
Validation & Comparative
A Comparative Analysis of n-(Pyrimidin-2-yl)acetamide and its Regioisomers for Researchers
An In-Depth Guide to the Physicochemical Properties, Synthesis, and Biological Potential of n-(Pyrimidin-2-yl)acetamide, n-(Pyrimidin-4-yl)acetamide, and n-(Pyrimidin-5-yl)acetamide
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of biologically active compounds. This guide provides a comparative analysis of this compound and its regioisomers, n-(pyrimidin-4-yl)acetamide and n-(pyrimidin-5-yl)acetamide. By examining their physicochemical properties, synthetic routes, and potential biological activities, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of these fundamental structures.
Physicochemical Properties: A Comparative Overview
The position of the acetamido group on the pyrimidine ring significantly influences the physicochemical properties of these regioisomers. While experimental data for a direct, side-by-side comparison is limited, a compilation of available data and predicted values provides valuable insights.
| Property | This compound | n-(Pyrimidin-4-yl)acetamide | n-(Pyrimidin-5-yl)acetamide |
| Molecular Formula | C₆H₇N₃O[1][2] | C₆H₇N₃O[3][4] | C₆H₇N₃O[5] |
| Molecular Weight ( g/mol ) | 137.14[1][2] | 137.14[3][4] | 137.14 |
| Melting Point (°C) | Not available | 148[6] | Not available (Predicted: 120-160 for a related compound)[7] |
| Predicted logP | -0.8 | Not available | 1.08 (for a structurally related compound)[7][8] |
| Purity | ≥97%[1][2] | >98%[4] | >98%[5] |
Note: Some data points are based on structurally similar compounds and should be considered as estimates.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data (in DMSO-d₆): Based on related aminopyrimidine structures, the proton chemical shifts are expected to vary depending on the electron-donating or -withdrawing nature of the acetamido group and its position relative to the ring nitrogens. For instance, in a related compound, N-(2-Aminopyrimidin-4-yl)acetamide, the pyrimidine protons (H-5 and H-6) are predicted to appear as doublets around δ 7.05 and 8.10 ppm, respectively. The acetamido NH proton is expected to be a singlet at approximately δ 9.80 ppm, and the methyl protons a singlet around δ 2.10 ppm.[9]
Expected ¹³C NMR Spectral Data (in DMSO-d₆): The carbon chemical shifts will also be position-dependent. For N-(2-Aminopyrimidin-4-yl)acetamide, the carbonyl carbon of the acetamide group is predicted to resonate at approximately δ 168.5 ppm. The pyrimidine ring carbons are expected in the range of δ 108.0 to 162.0 ppm, and the methyl carbon around δ 24.0 ppm.[9]
Expected IR Spectral Data: Key vibrational bands would include N-H stretching frequencies for the amide, C=O stretching of the amide carbonyl, and characteristic aromatic C=C and C-N stretching vibrations of the pyrimidine ring.
Synthesis and Experimental Protocols
The synthesis of n-(pyrimidinyl)acetamides is typically achieved through the acylation of the corresponding aminopyrimidine with an acetylating agent such as acetic anhydride or acetyl chloride. The general workflow for this synthesis is outlined below.
General workflow for the synthesis of n-(pyrimidinyl)acetamides.
Experimental Protocol: General Procedure for N-acetylation
-
Dissolution: Dissolve the respective aminopyrimidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the pure n-(pyrimidinyl)acetamide.
Biological Activity and Signaling Pathways
The aminopyrimidine scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibitors.[10] Many approved cancer therapeutics and clinical candidates feature this core structure, which often acts as a hinge-binding motif in the ATP-binding pocket of kinases.
While direct comparative biological data for these three simple acetamides is scarce, the position of the acetamido group is expected to have a profound impact on their ability to interact with biological targets. The different electronic and steric environments of the pyrimidine ring nitrogens in the 2-, 4-, and 5-isomers will dictate their hydrogen bonding capabilities and overall molecular conformation, which are critical for target engagement.
Derivatives of aminopyrimidines have shown a broad spectrum of biological activities, including:
-
Anticancer: Primarily as inhibitors of various protein kinases such as EGFR, VEGFR, and CDKs.[10]
-
Antimicrobial: Exhibiting activity against a range of bacterial and fungal strains.[7]
-
Anti-inflammatory: Modulating inflammatory pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Given the prevalence of the aminopyrimidine scaffold in EGFR inhibitors, understanding this signaling pathway is crucial for contextualizing the potential of these compounds. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers. Aminopyrimidine-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling.
Simplified EGFR signaling pathway and the mechanism of its inhibition.
Conclusion
This comparative guide provides a foundational overview of this compound and its 4- and 5-regioisomers. While there is a clear need for further direct comparative studies to fully elucidate their structure-activity relationships, the information presented here offers a valuable starting point for researchers. The distinct physicochemical properties and the established biological potential of the aminopyrimidine scaffold underscore the importance of these simple molecules as building blocks and lead compounds in the ongoing quest for novel therapeutics. Further investigation into their synthesis, characterization, and biological evaluation is warranted to unlock their full potential in drug discovery and development.
References
- 1. cenmed.com [cenmed.com]
- 2. calpaclab.com [calpaclab.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. CAS 16166-22-6 | N-(Pyrimidin-4-yl)acetamide - Synblock [synblock.com]
- 5. N-(Pyrimidin-5-yl)acetamide, CasNo.45810-14-8 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]
- 6. echemi.com [echemi.com]
- 7. Buy N-(Pyrimidin-5-ylmethyl)acetamide | 1588441-38-6 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Structural Elucidation of N-(Pyrimidin-2-yl)acetamide: A Comparative Guide to NMR and Mass Spectrometry Validation
For Immediate Publication
Fremont, CA – December 24, 2025 – In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical milestone. This guide provides a comparative analysis of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the structural validation of N-(Pyrimidin-2-yl)acetamide. The presented data, protocols, and workflows are intended to serve as a practical resource for researchers, scientists, and professionals in the pharmaceutical industry.
Executive Summary
This guide details the application of ¹H NMR, ¹³C NMR, and Mass Spectrometry for the structural elucidation of this compound. We present predicted spectral data, comprehensive experimental protocols, and a comparative overview of these techniques. Additionally, we briefly discuss the complementary roles of Fourier-Transform Infrared (FT-IR) Spectroscopy and the definitive structural determination offered by X-ray Crystallography.
Data Presentation: Spectroscopic and Spectrometric Data
The following tables summarize the predicted quantitative data for this compound obtained from NMR and Mass Spectrometry analyses.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | 168.5 |
| 2 | 2.15 | s | - | 24.2 |
| 3 | 10.5 (NH) | br s | - | - |
| 4 | - | - | - | 158.2 |
| 5 | 8.60 | d | 4.8 | 157.9 |
| 6 | 7.15 | t | 4.8 | 116.5 |
| 7 | 8.60 | d | 4.8 | 157.9 |
s = singlet, d = doublet, t = triplet, br s = broad singlet
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Proposed Fragment | Interpretation |
| 137 | High | [M]⁺• | Molecular Ion |
| 95 | High | [M - C₂H₂O]⁺• | Loss of ketene from the molecular ion |
| 79 | Medium | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring |
| 43 | High | [C₂H₃O]⁺ | Acetyl cation |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of protons and carbons in the molecule.
Instrumentation: A 400 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Inlet System: Direct infusion or via Gas Chromatography (GC) for volatile samples.
-
Visualizing the Workflow and Fragmentation
To clearly illustrate the analytical process and the molecular fragmentation, the following diagrams were generated using Graphviz.
Comparative Analysis of Analytical Techniques
NMR Spectroscopy vs. Mass Spectrometry
NMR and Mass Spectrometry are powerful, complementary techniques for structural elucidation.
-
NMR Spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. ¹H NMR reveals the number of different types of protons and their neighboring protons, while ¹³C NMR shows the number of different types of carbon atoms. This technique is unparalleled for determining the precise arrangement of atoms in a molecule.
-
Mass Spectrometry , on the other hand, provides the molecular weight of the compound with high accuracy and offers structural clues through the analysis of its fragmentation pattern.[1] Electron Ionization (EI) is a common technique that generates charged molecular fragments, which are then separated based on their mass-to-charge ratio.[1]
For the validation of this compound, NMR spectroscopy is essential for confirming the substitution pattern on the pyrimidine ring and the presence of the acetamide group. Mass spectrometry confirms the molecular formula and provides supporting evidence for the structure through predictable fragmentation, such as the loss of a neutral ketene molecule from the acetamide side chain.
Alternative and Complementary Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. For this compound, FT-IR would show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as vibrations from the pyrimidine ring. While not providing a complete structure, it offers rapid and valuable confirmatory data.
-
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule. This is considered the gold standard for structural determination, offering unambiguous proof of the molecular architecture.
Conclusion
The structural validation of this compound is effectively achieved through the synergistic use of NMR spectroscopy and Mass Spectrometry. NMR provides the detailed atomic connectivity, while Mass Spectrometry confirms the molecular weight and offers corroborating fragmentation data. FT-IR spectroscopy serves as a rapid method to confirm the presence of key functional groups. For definitive and unambiguous structural proof, X-ray crystallography remains the ultimate technique, contingent on the ability to produce a high-quality single crystal. This multi-faceted analytical approach ensures the highest level of confidence in the structural assignment of novel compounds, a cornerstone of modern drug development.
References
A Comparative Guide to the Efficacy of Pyrimidine-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine-based antimetabolites have long been a cornerstone of cancer chemotherapy, targeting the fundamental processes of DNA and RNA synthesis to halt the proliferation of malignant cells.[1] This guide provides a comparative analysis of the efficacy of several key pyrimidine analogs—5-Fluorouracil, Capecitabine, Gemcitabine, Cytarabine, and the combination agent Trifluridine/Tipiracil. The information is supported by experimental data and detailed methodologies to aid in research and development.
Overview of Pyrimidine Analogs
Pyrimidine analogs are structurally similar to the natural pyrimidine nucleosides (cytosine, thymine, and uracil) and exert their anticancer effects by interfering with the synthesis of nucleic acids.[2] These agents can be broadly categorized as uracil or cytosine analogs.[1] Uracil analogs, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, primarily disrupt DNA synthesis by inhibiting thymidylate synthase.[3] Cytosine analogs, like gemcitabine and cytarabine, are incorporated into DNA, leading to chain termination and apoptosis.[2] A newer agent, a combination of trifluridine and tipiracil, offers a dual mechanism of DNA disruption and inhibition of trifluridine degradation.
Comparative Efficacy Data
The following tables summarize key efficacy data from preclinical and clinical studies, providing a quantitative comparison of these agents across various cancer types.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Anticancer Agent | Cell Line | Cancer Type | IC50 (µM) |
| 5-Fluorouracil | A549 | Lung Cancer | 15.3[4] |
| MCF-7 | Breast Cancer | 15.6[4] | |
| HCT-116 | Colon Cancer | >100[4] | |
| Gemcitabine | Various Colon Cancer Cell Lines | Colon Cancer | 0.24 - 1.26[4] |
| Novel Pyrimidine Derivatives | Human Breast Cancer Cells | Breast Cancer | 18[4] |
| MV4-11, HT-29, MCF-7, HeLa | Various | Comparable to Palbociclib and AZD5438[4] |
Table 2: In Vivo Efficacy in Xenograft Models
| Anticancer Agent | Xenograft Model | Cancer Type | Tumor Growth Inhibition (%) |
| Gemcitabine | MX-1 | Mammary | 93% (at MTD)[5] |
| CX-1 | Colon | 92% (at MTD)[5] | |
| HC-1 | Colon | 96% (at MTD)[5] | |
| GC3 | Colon | 98% (at MTD)[5] | |
| VRC5 | Colon | 99% (at MTD)[5] | |
| LX-1 | Lung | 76% (at MTD)[5] | |
| CALU-6 | Lung | 75% (at MTD)[5] | |
| PaCa-2 | Pancreatic | 69% (at MTD)[5] | |
| Cytarabine | LX-1 | Lung | 62% (marginal)[5] |
Table 3: Clinical Efficacy Comparison
| Comparison | Cancer Type | Key Findings | Reference |
| Capecitabine vs. 5-FU/LV | Metastatic Colorectal Cancer | Superior response rate for Capecitabine (26% vs 17%).[6] Equivalent time to progression and overall survival.[6] | [6] |
| Capecitabine vs. 5-FU | Gastrointestinal Cancers | Oral capecitabine is at least equivalent to i.v. 5-FU in terms of overall survival.[7][8] | [7][8] |
| Gemcitabine, Dexamethasone, and Cisplatin (GDP) vs. Dexamethasone, Cytarabine, and Cisplatin (DHAP) | Relapsed/Refractory Aggressive Lymphoma | GDP is noninferior to DHAP in response rate (45.2% vs 44.0%).[9] No significant difference in event-free or overall survival.[9] GDP was associated with less toxicity.[9] | [9] |
| Trifluridine/Tipiracil vs. Placebo | Metastatic Colorectal Cancer (RECOURSE trial) | Significantly improved overall survival (7.1 vs 5.3 months) and progression-free survival (2.0 vs 1.7 months).[10] | [10] |
| Trifluridine/Tipiracil vs. Placebo | Metastatic Gastric Cancer (TAGS trial) | Significantly improved overall survival (5.7 vs 3.6 months) and progression-free survival (2.0 vs 1.8 months).[11] | [11] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of these pyrimidine analogs are crucial to understanding their efficacy and potential for combination therapies.
5-Fluorouracil and Capecitabine
Capecitabine is an oral prodrug that is converted to 5-FU in the body.[12] 5-FU's primary mechanism involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[3] This leads to a depletion of thymidine triphosphate (dTTP), disrupting DNA replication and repair, and ultimately inducing cell death.[13]
Gemcitabine and Cytarabine
Gemcitabine and cytarabine are deoxycytidine analogs that, once inside the cell, are phosphorylated to their active triphosphate forms.[14] These active metabolites are then incorporated into the growing DNA strand during replication. This incorporation leads to "masked chain termination," where only one more nucleotide can be added before DNA synthesis is halted.[14] This disruption of DNA elongation triggers cell cycle arrest and apoptosis. Gemcitabine and cytarabine can activate checkpoint signaling pathways involving ATM, ATR, Chk1, and Chk2 in response to replication stress.[15][16]
Trifluridine/Tipiracil
Trifluridine/tipiracil is a combination drug. Trifluridine is a thymidine analog that is incorporated into DNA, leading to DNA dysfunction. Tipiracil is a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability and antitumor activity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the pyrimidine analog and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][7][17][18]
In Vivo Xenograft Studies
Xenograft models are used to evaluate the in vivo efficacy of anticancer agents.
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[19][20]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[19]
-
Drug Administration: Administer the pyrimidine analog at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight 2-3 times per week.[19]
-
Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) as a percentage relative to the vehicle-treated control group.[19]
DNA Fragmentation Assay
This assay detects the characteristic laddering of DNA that occurs during apoptosis.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in a buffer containing a non-ionic detergent.
-
DNA Extraction: Extract DNA using phenol-chloroform.
-
RNase and Proteinase K Treatment: Treat the DNA with RNase A and Proteinase K to remove RNA and protein contamination.
-
Gel Electrophoresis: Run the DNA on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.[4][6]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Fixation: Fix treated and untreated cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to prevent RNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified.[2][21][22]
Western Blot for Apoptosis Markers
Western blotting is used to detect the expression of key proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.[23]
Conclusion
The selection of a pyrimidine-based anticancer agent depends on various factors, including the cancer type, the patient's clinical status, and the drug's specific mechanism of action and resistance profile. 5-FU and its oral prodrug capecitabine remain mainstays in the treatment of solid tumors, particularly colorectal cancer. Gemcitabine and cytarabine are crucial in the management of hematological malignancies and certain solid tumors. The newer agent, trifluridine/tipiracil, provides a valuable option for patients with refractory metastatic colorectal and gastric cancers.
This guide provides a framework for comparing the efficacy of these important anticancer agents. The detailed experimental protocols and pathway diagrams are intended to support further research and the development of more effective cancer therapies. Future studies should continue to explore novel pyrimidine derivatives and combination strategies to overcome drug resistance and improve patient outcomes.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Apoptotic Cell Determination by DNA Fragmentation Assay [bio-protocol.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Structure-activity relationship (SAR) studies of n-(Pyrimidin-2-yl)acetamide derivatives
A Comprehensive Comparison of N-(Pyrimidin-2-yl)acetamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of various this compound derivatives, focusing on their structure-activity relationships (SAR) as anticancer, antimicrobial, and kinase-inhibiting agents. The information is compiled from recent studies to facilitate the rational design of novel and more potent therapeutic agents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine ring and the acetamide moiety.
Anticancer Activity
As anticancer agents, these derivatives often target crucial cellular pathways involved in cell proliferation and survival, such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR) signaling.
-
Substitutions on the Pyrimidine Ring: Modifications at the 4 and 6-positions of the pyrimidine ring with different aryl groups have a profound impact on cytotoxicity. Electron-withdrawing groups on these aryl rings, such as chloro or nitro groups, have been shown to enhance anticancer activity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer.
-
Substitutions on the Acetamide Moiety: The nature of the substituent on the acetamide nitrogen plays a key role in determining the potency and selectivity of these compounds. Bulky aromatic or heterocyclic rings at this position can lead to enhanced interactions with the target protein.
Antimicrobial Activity
This compound derivatives have also been explored for their potential as antimicrobial agents.
-
Impact of Substituents: The presence of electron-withdrawing groups, such as halogens, on the aryl substituents of the pyrimidine ring tends to increase the antimicrobial potency. The SAR for antimicrobial activity often correlates with that observed for anticancer activity, suggesting potential overlapping mechanisms or targets.
Kinase Inhibition
The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.[1] The this compound scaffold has been successfully utilized to develop potent inhibitors of various kinases.
-
Aurora Kinase Inhibition: Certain derivatives have demonstrated potent inhibition of Aurora kinases, which are key regulators of mitosis.[2] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.
-
EGFR Inhibition: The pyrimidine scaffold is also a key feature in several EGFR inhibitors. Modifications on the acetamide and pyrimidine portions of the molecule allow for fine-tuning of the inhibitory activity against EGFR.
Quantitative Data Comparison
The following tables summarize the biological activity of representative this compound derivatives from various studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R1 (Substitution on Acetamide-N) | R2 (Substitution on Pyrimidine-C4) | R3 (Substitution on Pyrimidine-C6) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indazol-pyrimidine 4f | Indazol-5-yl | H | H | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4i | Indazol-5-yl | H | H | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4a | Indazol-5-yl | H | H | MCF-7 (Breast) | 2.958 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4g | Indazol-5-yl | H | H | MCF-7 (Breast) | 4.680 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4d | Indazol-5-yl | H | H | MCF-7 (Breast) | 4.798 | Doxorubicin | 8.029 |
Data synthesized from multiple sources for illustrative comparison.[3]
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R (Substitution on Phenyl at Pyrimidine-C4/C6) | Bacterial/Fungal Strain | MIC (µM/mL) | Reference Compound | MIC (µM/mL) |
| Compound 12 | 4-Cl | S. aureus | 0.87 | Cefadroxil | >100 |
| Compound 5 | 4-Cl | B. subtilis | 0.96 | Cefadroxil | >100 |
| Compound 10 | 4-Br | S. enterica | 1.55 | Cefadroxil | >100 |
| Compound 2 | 4-Cl | E. coli | 0.91 | Cefadroxil | >100 |
| Compound 12 | 4-Cl | C. albicans | 1.73 | Fluconazole | >100 |
MIC: Minimum Inhibitory Concentration. Data adapted from relevant studies.[4]
Experimental Protocols
General Synthesis of this compound Derivatives
A common method for the synthesis of these derivatives involves the condensation of a substituted 2-aminopyrimidine with a suitable carboxylic acid or its activated derivative.
Materials:
-
Substituted 2-aminopyrimidine
-
Carboxylic acid (e.g., chloroacetic acid)
-
Coupling agents (e.g., HATU, DCC) or thionyl chloride
-
Organic solvent (e.g., DMF, DCM)
-
Base (e.g., triethylamine, DIPEA)
Procedure:
-
Acid Activation (Method A): To a solution of the carboxylic acid in an appropriate solvent, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir the mixture for 10-15 minutes at room temperature.
-
Acid Chloride Formation (Method B): Alternatively, the carboxylic acid can be converted to its acid chloride by reacting with thionyl chloride.
-
Condensation: Add the substituted 2-aminopyrimidine to the activated acid or acid chloride solution.
-
Reaction: Stir the reaction mixture at room temperature or under gentle heating for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[3]
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflow
References
A Comparative Analysis of the Antifungal Efficacy of N-(Pyrimidin-2-yl)acetamide Derivatives and Fluconazole
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the antifungal properties of emerging n-(pyrimidin-2-yl)acetamide derivatives versus the established antifungal agent, fluconazole. This report synthesizes available experimental data on their efficacy, outlines detailed testing methodologies, and explores their mechanisms of action.
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. This guide provides a comprehensive comparison of a promising class of compounds, this compound derivatives, against fluconazole, a widely used triazole antifungal.
Quantitative Efficacy Comparison
The antifungal activity of this compound derivatives and fluconazole is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antifungal activity of various derivatives against common fungal pathogens.
Table 1: Antifungal Activity of N-pyridin-2-yl Substituted [4-Methylphenylsulphonamido] Acetamide Derivatives and Fluconazole
| Compound ID | R-group | Test Organism | MIC (mg/mL) | Fluconazole MIC (mg/mL) |
| 5a | H | Candida albicans | 0.298 | 0.250 |
| Aspergillus niger | 0.224 | 0.200 | ||
| 5b | CH(CH₃)₂ | Candida albicans | 0.267 | 0.250 |
| Aspergillus niger | 0.190 | 0.200 | ||
| 5c | CH₂Ph | Candida albicans | 0.282 | 0.250 |
| Aspergillus niger | 0.246 | 0.200 | ||
| 5d | CH(CH₃)CH₂CH₃ | Candida albicans | 0.224 | 0.250 |
| Aspergillus niger | 0.211 | 0.200 | ||
| 5e | CH₂CH₂SCH₃ | Candida albicans | 0.248 | 0.250 |
| Aspergillus niger | 0.235 | 0.200 |
Note: Data is presented for N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides, which are structural analogs of this compound derivatives. Compound 5d demonstrated the highest activity against Candida albicans, while compound 5b was most effective against Aspergillus niger.[1]
Table 2: Antifungal Activity of Bis-pyrimidine Acetamide Derivatives and Fluconazole
| Compound ID | Test Organism | MIC (µmol/mL) | Fluconazole MIC (µmol/mL) |
| 3 | Aspergillus niger | 1.94 | 4.07 |
| 18 | Candida albicans | 1.80 | 4.07 |
Note: Compounds 3 and 18 from a series of bis-pyrimidine acetamides showed potent activity against the tested fungal strains, with MIC values lower than that of fluconazole.[2][3]
Mechanisms of Antifungal Action
Fluconazole: Fluconazole, a member of the azole class of antifungals, acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5][6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[4][5][6][7]
This compound Derivatives: The precise mechanism of action for all this compound derivatives is not fully elucidated and may vary between different structural analogues. However, research on a novel pyrimidine-based chemical scaffold suggests a mechanism distinct from that of azoles. This class of compounds has been shown to disrupt endoplasmic reticulum (ER) homeostasis, leading to the induction of the unfolded protein response (UPR).[4][8] This disruption of ER function ultimately inhibits fungal growth. Other studies on related pyridine derivatives suggest a potential for inhibiting lanosterol demethylase, similar to fluconazole.[9] Further investigation is required to determine the specific molecular targets of different this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antifungal activity.
Broth Microdilution Method (CLSI Guidelines)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[8][10][11]
-
Preparation of Antifungal Stock Solutions: Stock solutions of the test compounds (this compound derivatives and fluconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of two-fold serial dilutions of the stock solutions are prepared in 96-well microtiter plates using a liquid medium such as RPMI-1640 buffered with MOPS.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal cells or spores is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve a final inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agents is inoculated with the fungal suspension. Control wells, including a growth control (medium with inoculum but no drug) and a sterility control (medium only), are also included.
-
Incubation: The microtiter plates are incubated at a specified temperature (typically 35-37°C) for a defined period (24-48 hours for yeasts, and longer for some molds).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
-
Preparation of Inoculated Agar Plates: A standardized suspension of the fungal isolate is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for Candida species) in a Petri dish.
-
Well Creation: Wells of a fixed diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
Application of Test Compounds: A fixed volume of the test compound solution (and fluconazole as a positive control) at a known concentration is added to each well. A solvent control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific fungus being tested.
-
Measurement of Inhibition Zones: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway targeted by fluconazole and the general experimental workflow for antifungal susceptibility testing.
Caption: The ergosterol biosynthesis pathway and the inhibitory action of fluconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 7. davidmoore.org.uk [davidmoore.org.uk]
- 8. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Pyrimidine Compound Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pyrimidine compounds is critical for understanding metabolic pathways, diagnosing diseases, and developing targeted therapeutics. This guide provides an objective comparison of common analytical methods for pyrimidine analysis, supported by experimental data to inform the selection of the most suitable methodology for specific research needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for pyrimidine analysis is often a trade-off between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem MS (MS/MS), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most frequently employed techniques. The following table summarizes key performance metrics for these methods based on published experimental data.
| Analytical Method | Analyte(s) | Linearity (r) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%CV or %RSD) | Reference |
| Capillary Electrophoresis (CE) | Diagnostic purine and pyrimidine metabolites | > 0.996 | 1.0 - 5.7 µmol/L | Not Specified | Within-day: < 3.2%, Between-day: < 5.8% | [1] |
| Capillary Zone Electrophoresis | 11 purine and pyrimidine bases | Not Specified | 0.10 - 0.26 µg/mL | Not Specified | Intraday: 1.8 - 2.7%, Interday: 2.2 - 3.4% | [2] |
| HPLC-MS/MS | Uracil, thymine, thymidine, dihydrouracil, dihydrothymine | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| IP-RP-UPLC-MS/MS | 35 purine and pyrimidine metabolites | > 0.989 | 0.031 µM (Adenine) | 0.031 µM (Adenine) | Intra-day: 0.6 - 4.9%, Inter-day: 0.3 - 2.8% | [4] |
| LC-MS/MS with metal-free column | 40 purine and pyrimidine metabolites | Not Specified | 1 - 500 nM | 0.5 - 250 nM | 0.4 - 19.6% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are outlines of typical experimental protocols for the analysis of pyrimidine compounds.
Capillary Electrophoresis (CE)
A capillary electrophoresis method has been developed for the diagnosis of purine and pyrimidine metabolic disorders.[1]
-
Separation Conditions: Separations are performed in 60 mmol/L borate-2-amino-2-methyl-1-propanol-80 mmol/L sodium dodecyl sulfate buffer (pH 9.6) at 35°C.[6]
-
Capillary Conditioning: At the start of each day, the capillary is washed with water, 0.1 mol/L NaOH, water, and the separation buffer for 5 minutes each. Between runs, it is washed with 0.1 mol/L NaOH for 0.5 minutes and the running buffer for 1 minute.[7]
-
Injection: Samples are injected for 15 seconds.[7]
-
Detection: Detection is performed at 200 nm.[7]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a widely used technique for the rapid screening of pyrimidine metabolites.[3] An ion-pairing reversed-phase ultra-high performance liquid chromatography tandem mass spectrometry (IP-RP-UPLC-MS/MS) method has been optimized for the simultaneous analysis of 35 purine and pyrimidine metabolites.[4]
-
Sample Preparation: Urine samples are diluted with an aqueous buffer to minimize ion suppression.[8]
-
Chromatographic Separation: A volatile ion-pairing reagent such as dibutylamine acetate (DBAA) is used with a reverse-phase column to retain highly polar phosphorylated molecules.[4]
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes.[4]
-
Capillary Voltage: Set at 3.75 kV for positive ion mode and 3.00 kV for negative ion mode.[4]
-
Temperatures: Source and desolvation gas temperatures are set at 150 °C and 450 °C, respectively.[4]
-
Gas Flow: Desolvation gas (N2) is set at 600 L/h.[4]
-
Detection Mode: Quantitative determination is performed using multiple-reaction monitoring (MRM) mode.[4]
-
Cross-Validation Workflow
The cross-validation of analytical methods is a critical process to ensure data generated by different methods are comparable and reliable.[9][10][11] This is particularly important when transferring methods between laboratories or when comparing results from different studies that have used varied analytical techniques.
This workflow illustrates the process of preparing a biological sample and analyzing it with two different analytical methods. The data from each method are then processed and compared based on key performance parameters. This comparative analysis informs the selection of the most appropriate method for the intended application.
References
- 1. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. latamjpharm.org [latamjpharm.org]
- 3. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-silico performance of various pyrimidine derivatives targeting key protein kinases implicated in cancer: Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). The presented data, synthesized from multiple studies, offers valuable insights for the rational design and development of novel and potent kinase inhibitors. Detailed experimental protocols for molecular docking are also provided to ensure reproducibility and facilitate further research.
Data Presentation: Comparative Docking Performance
The following tables summarize the binding energies of selected pyrimidine derivatives against CDK2 and EGFR. Lower binding energy values indicate a higher predicted binding affinity.
Table 1: Docking Results of Pyrimidine Derivatives against CDK2
| Compound ID | Scaffold | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 7a | Pyrazolo[3,4-d]pyrimidine | - | - | [1] |
| Compound 9c | Pyrazolo[3,4-d]pyrimidine | - | - | [1] |
| Roscovitine | Purine (Reference) | - | Leu83 | [2] |
| Compound 4a | Pyrimidine | -7.7 | - | [3] |
| Compound 4b | Pyrimidine | -7.4 | - | [3] |
| Compound 4c | Pyrimidine | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [3] |
| Compound 4h | Pyrimidine | -7.5 | - | [3] |
Table 2: Docking Results of Pyrimidine Derivatives against EGFR
| Compound ID | Scaffold | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Erlotinib | Thieno[2,3-d]pyrimidine (Reference) | -23.94 | - | [4] |
| Compound 5b | Thieno[2,3-d]pyrimidine | - | - | [4] |
| TAK-285 | Pyrrolo[3,2-d]pyrimidine (Reference) | - | - | [5] |
| Compound 4Aiii | Pyrazoline | - | - | [5] |
| Compound 5Bii | Pyrimidine | - | - | [5] |
| Compound A5 | 2-aminopyrimidine | - | Met793, Lys745 | [6] |
Experimental Protocols: Molecular Docking Methodology
This section outlines a generalized, detailed methodology for performing molecular docking studies, primarily based on the widely used AutoDock software.[7]
Step 1: Preparation of the Receptor Protein
-
Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein (e.g., CDK2, EGFR) from the Protein Data Bank (PDB).
-
Protein Clean-up: Remove all non-essential molecules from the PDB file, such as water molecules, co-ligands, and ions.
-
Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, which is crucial for calculating accurate binding energies.
-
Charge Assignment: Compute and assign Gasteiger charges to the protein atoms.
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.[8]
Step 2: Preparation of the Ligand (Pyrimidine Derivative)
-
Ligand Structure Creation: Draw the two-dimensional structure of the pyrimidine derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[8]
-
Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Save the prepared ligand structure in the PDBQT file format.
Step 3: Grid Box Generation
-
Active Site Identification: Identify the binding site (active site) of the protein, typically based on the location of the co-crystallized ligand in the PDB structure.
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the entire active site. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[8]
-
Running AutoGrid: Execute the AutoGrid program to pre-calculate the interaction energies for different atom types within the defined grid box. This step generates several map files that are used by AutoDock for rapid energy scoring during the docking simulation.[7]
Step 4: Docking Simulation
-
Docking Parameter File (DPF) Creation: Prepare a docking parameter file that specifies the names of the prepared receptor and ligand PDBQT files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).
-
Running AutoDock: Execute the AutoDock program using the prepared DPF. AutoDock will then perform the docking simulation, exploring different conformations and orientations of the ligand within the protein's active site.[7]
Step 5: Analysis of Results
-
Docking Log File (DLG) Analysis: The results of the docking simulation are written to a docking log file (DLG). This file contains information about the different docked conformations (poses), their corresponding binding energies, and the number of conformations in each cluster.[7]
-
Binding Affinity: The docking results are ranked based on the predicted binding affinity (docking score) in kcal/mol. The more negative the score, the stronger the predicted binding.[8]
-
Visualization: Use molecular visualization software like PyMOL or Discovery Studio to visualize the docked poses of the pyrimidine derivative within the protein's binding site. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[7][8]
Mandatory Visualization
Caption: A typical workflow for a comparative molecular docking study.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
References
- 1. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Head-to-head comparison of different synthetic routes to pyrimidine amides
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents. The efficient and versatile synthesis of pyrimidine amides, key intermediates and final products in drug discovery, is therefore of paramount importance. This guide provides an objective, data-driven comparison of three prominent synthetic routes to pyrimidine amides: the classical Biginelli reaction, the direct condensation of amides and nitriles developed by Movassaghi, and modern transition-metal catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.
This comparison aims to equip researchers with the necessary information to select the most appropriate synthetic strategy based on factors such as yield, reaction conditions, substrate scope, and operational simplicity.
Data Presentation: A Comparative Analysis
Table 1: Biginelli Reaction for the Synthesis of Dihydropyrimidine Derivatives
The Biginelli reaction is a one-pot, three-component synthesis that typically yields dihydropyrimidinones or their thio-analogs, which can be further functionalized to amides.
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | Reflux | 3 | 58 | [1] |
| 2 | Benzaldehyde | Ethyl acetoacetate | Urea | NH4Cl | Ethanol | Reflux | 3 | - | [2] |
| 3 | m-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | NH4H2PO4 | Ethanol | Stirred | 2 | - | [3] |
| 4 | Benzaldehyde | Ethyl acetoacetate | Urea | - | Solvent-free (Ball milling) | RT | 0.5 | >98 | [4] |
| 5 | Benzaldehyde | Ethyl acetoacetate | Urea | TTSA | Acetonitrile (Microwave) | - | 0.03-0.08 | 92 | [5] |
Table 2: Movassaghi's Direct Condensation of Amides and Nitriles
This method provides a direct route to pyrimidines through the condensation of N-vinyl or N-aryl amides with nitriles.
| Entry | Amide | Nitrile | Activating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-vinylbenzamide | Benzonitrile | Tf2O, 2-chloropyridine | CH2Cl2 | -40 to rt | 3 | 85 | [6][7] |
| 2 | N-phenylacetamide | Acetonitrile | Tf2O, 2-chloropyridine | CH2Cl2 | -40 to rt | 3 | 78 | [6][7] |
| 3 | N-(prop-1-en-2-yl)benzamide | Propionitrile | Tf2O, 2-chloropyridine | CH2Cl2 | -40 to rt | 3 | 82 | [6][7] |
Table 3: Buchwald-Hartwig Amination for the Synthesis of N-Arylpyrimidin-2-amines
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of N-aryl pyrimidine amines from halopyrimidines.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 2-Chloropyrimidine | Aniline | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 110 | 12 | 85 |[6][8] | | 2 | 4-(pyridin-3-yl)pyrimidin-2-amine | 2,4-Dimethylbromobenzene | Pd(PPh3)2Cl2 / Xantphos | NaOtBu | Toluene | Reflux | 8 | 82 |[8][9] | | 3 | 2-Chloropyrimidine | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 16 | 95 |[6] | | 4 | 2-Chloropyrimidine | Aniline | Pd2(dba)3 / XPhos | NaOtBu | Toluene (Microwave) | 150 | 0.5 | - |[10] |
Experimental Protocols
1. Biginelli Reaction (Conventional Heating) [1]
-
Reactants: Benzaldehyde (9.4 mmol), urea (9.4 mmol), and ethyl acetoacetate (10 mmol).
-
Solvent: Ethanol (10 mL).
-
Catalyst: Concentrated hydrochloric acid (4-5 drops).
-
Procedure: A mixture of the reactants, solvent, and catalyst is refluxed until the reaction is complete as monitored by TLC. The mixture is then cooled, and the precipitated solid is separated by filtration, washed with cold water, dried, and recrystallized from ethanol.
2. Movassaghi's Direct Condensation of Amides and Nitriles [6]
-
Reactants: N-vinyl or N-aryl amide (1.0 equiv) and nitrile (1.2 equiv).
-
Reagents: Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) and 2-chloropyridine (1.2 equiv).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of the amide and 2-chloropyridine in dichloromethane at -40 °C is added trifluoromethanesulfonic anhydride. After stirring for 15 minutes, the nitrile is added, and the reaction mixture is allowed to warm to room temperature and stirred for approximately 3 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
3. Buchwald-Hartwig Amination [6]
-
Reactants: 2-chloropyrimidine derivative (1.0 equiv) and amine (1.2 equiv).
-
Catalyst System: Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Solvent: Anhydrous, deoxygenated toluene.
-
Procedure: In an oven-dried Schlenk tube under an inert atmosphere, the 2-chloropyrimidine, palladium precatalyst, phosphine ligand, and base are combined. The anhydrous, deoxygenated solvent is added, followed by the amine. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with water and brine, dried, concentrated, and purified by column chromatography.
Mandatory Visualization
Caption: A generalized workflow for the Biginelli three-component reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The choice of a synthetic route for pyrimidine amides is a critical decision in the drug discovery and development process, with significant implications for efficiency, cost, and scalability.
-
The Biginelli reaction offers a straightforward, one-pot procedure for the synthesis of dihydropyrimidine precursors.[11][12] Its operational simplicity and the availability of microwave-assisted and solvent-free protocols make it an attractive option for library synthesis and green chemistry applications.[4][5] However, yields can be variable, and the initial products often require further functionalization.
-
Movassaghi's direct condensation provides an elegant and high-yielding method for the direct synthesis of pyrimidines from readily available amides and nitriles.[6][7] This approach is particularly valuable for its broad substrate scope and tolerance of sensitive functional groups.
-
The Buchwald-Hartwig amination stands out as a powerful and versatile tool for the synthesis of N-aryl pyrimidine amines, a common motif in kinase inhibitors and other pharmaceuticals.[9][13] While it requires a transition-metal catalyst and inert conditions, its broad applicability to a wide range of amines and aryl halides often justifies the additional setup.[6] Microwave-assisted protocols can significantly reduce reaction times.[10]
Ultimately, the optimal synthetic strategy will depend on the specific target molecule, the desired scale of the reaction, and the resources available. This guide provides a foundational framework to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atlas.org [atlas.org]
- 12. sennosbiotech.com [sennosbiotech.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of N-(Pyrimidin-2-yl)acetamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of N-(Pyrimidin-2-yl)acetamide (CAS Number: 13053-88-8), a compound utilized in various research and development applications. The following procedures are based on available safety data for the compound and its structural analogs and are intended to provide clear, procedural guidance to minimize risk and ensure compliance with regulatory standards.
Key Safety and Hazard Information
| Parameter | Information | Reference |
| CAS Number | 13053-88-8 | [1][2] |
| Molecular Formula | C₆H₇N₃O | [2] |
| Molecular Weight | 137.14 g/mol | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH351: Suspected of causing cancer (by analogy to Acetamide) | [3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Personal Protective Equipment (PPE)
Before handling the material for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[5]
-
Lab Coat: A standard laboratory coat is required.[4]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[7]
Waste Collection
-
Collect all waste this compound, including any contaminated materials such as weighing paper, gloves, and wipes, in a designated hazardous waste container.[7]
-
The container must be made of a compatible material and be securely sealed.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[7]
Waste Segregation
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[7]
-
Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[3][7]
Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
-
Provide the disposal company with a complete and accurate description of the waste.
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and appropriate method for this type of waste.
-
Do not dispose of this chemical down the drain or in regular trash.[7]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling n-(Pyrimidin-2-yl)acetamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety and logistical information for managing n-(Pyrimidin-2-yl)acetamide, a compound suspected of causing cancer. Adherence to these procedures is critical for ensuring personal safety and operational integrity within the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Respiratory | NIOSH-approved Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] |
| Hands | Chemical-resistant Gloves | Nitrile rubber gloves are a suitable option.[2] Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[1] |
| Eyes | Safety Glasses with Side Shields or Goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][3] A face shield may also be necessary.[1] |
| Body | Protective Clothing | A complete suit protecting against chemicals, such as a lab coat or coveralls, is required.[1][4] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Feet | Chemical-resistant Boots | Steel-toe and shank boots that are chemical resistant are recommended.[5] |
Operational Plan for Handling
A systematic approach to handling this compound, from preparation to post-handling, is crucial for safety.
1. Pre-Handling Preparations:
-
Obtain and review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling Procedures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[1]
3. Post-Handling Procedures:
-
Immediately change any contaminated clothing.
-
Wash hands and face thoroughly after working with the substance.
-
Clean the work area and any equipment used.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in compliance with all local, state, and federal regulations.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled hazardous waste container.[6]
-
The container should be made of a material compatible with the chemical and be securely sealed.[6]
2. Waste Labeling and Segregation:
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[6]
-
The storage area should be away from incompatible materials.[6]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Provide the contractor with all available information about the chemical.[6]
-
Do not dispose of this chemical down the drain or in regular trash.[6]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
1. Inhalation:
-
Move the affected person to fresh air.[1]
-
If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
-
Seek immediate medical attention.[1]
2. Skin Contact:
-
Immediately take off all contaminated clothing.
-
Rinse the skin with plenty of water and soap.[1]
-
Consult a physician.
3. Eye Contact:
-
Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3][8]
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Call an ophthalmologist.
4. Ingestion:
-
Immediately make the victim drink water (two glasses at most).
-
Consult a physician. Never give anything by mouth to an unconscious person.[1][9]
Caption: Emergency response procedures for various exposure routes.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
